Product packaging for 4-propyl-1,3-oxazole(Cat. No.:CAS No. 2295699-33-9)

4-propyl-1,3-oxazole

Cat. No.: B2645997
CAS No.: 2295699-33-9
M. Wt: 111.144
InChI Key: KXNBJIMFMYZHQS-UHFFFAOYSA-N
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Description

4-Propyl-1,3-oxazole is a high-purity chemical building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C6H9NO, and its structure is defined by the SMILES notation CCCC1=COC=N1 . The oxazole ring is a privileged scaffold in drug discovery, known for its ability to engage in diverse molecular interactions, such as hydrogen bonding and π-π stacking, which facilitates binding with various biological targets . Research highlights the particular importance of the 1,3-oxazole core in the development of novel anticancer agents. Studies on 1,3-oxazol-4-yltriphenylphosphonium salts have demonstrated excellent anticancer activity across a panel of tumor cell lines, with the most potent derivatives showing GI50 values in the sub-micromolar range (0.3–1.1 µM) . These compounds are designed to selectively accumulate in the mitochondria of cancer cells and induce programmed cell death via a caspase-dependent intrinsic mitochondrial pathway, offering a potential mechanism to bypass conventional drug resistance . Beyond its biological potential, this compound serves as a key synthetic intermediate. Brominated derivatives, such as 2-bromo-4-propyl-1,3-oxazole, are highly valuable in cross-coupling reactions (e.g., Suzuki, Stille) for constructing complex molecular architectures, underscoring the utility of the core oxazole structure in synthetic chemistry . This product is intended for research purposes as a foundational scaffold in the design of new therapeutic agents and the synthesis of more complex heterocyclic compounds. FOR RESEARCH USE ONLY. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B2645997 4-propyl-1,3-oxazole CAS No. 2295699-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNBJIMFMYZHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295699-33-9
Record name 4-propyl-1,3-oxazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Propyl-1,3-Oxazole from α-Haloketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-propyl-1,3-oxazole from α-haloketone precursors. Key methodologies, including the Bredereck and Robinson-Gabriel syntheses, are detailed with a focus on reaction mechanisms, experimental parameters, and quantitative data. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The synthesis of specifically substituted oxazoles, such as this compound, is of significant interest for the development of novel therapeutic agents. The utilization of readily available α-haloketones as starting materials offers a versatile and efficient entry point to this important class of heterocycles. This guide will focus on the established synthetic transformations that convert α-haloketones into the target this compound.

Primary Synthetic Routes from α-Haloketones

The synthesis of this compound from an α-haloketone, such as 1-bromo-2-pentanone, can be effectively achieved through two principal methods: the Bredereck synthesis and the Robinson-Gabriel synthesis. Both pathways offer reliable means to construct the oxazole ring.

Bredereck Synthesis

The Bredereck reaction provides a direct, one-pot approach to 2,4-disubstituted oxazoles through the condensation of an α-haloketone with an amide.[1] For the synthesis of this compound, where the 2-position is unsubstituted, formamide is the reagent of choice.

The reaction proceeds via initial N-alkylation of the formamide by the α-haloketone, 1-bromo-2-pentanone, to form an N-(2-oxopentyl)formamide intermediate. Subsequent acid-catalyzed cyclodehydration of this intermediate yields the desired this compound.

Bredereck_Synthesis start 1-Bromo-2-pentanone + Formamide intermediate N-(2-oxopentyl)formamide Intermediate start->intermediate N-Alkylation product This compound intermediate->product Cyclodehydration (Acid-catalyzed)

Caption: Bredereck synthesis pathway for this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2] This method is a two-step process when starting from an α-haloketone. First, the α-haloketone is converted to the corresponding 2-acylamino-ketone, which is then cyclized. For the synthesis of this compound, the intermediate required is N-(1-oxo-2-pentyl)formamide.

The initial step involves the reaction of 1-bromo-2-pentanone with a source of formamide. The resulting N-(1-oxo-2-pentyl)formamide is then subjected to cyclodehydration using a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, to yield this compound.[1]

Robinson_Gabriel_Synthesis start 1-Bromo-2-pentanone step1 Reaction with Formamide source start->step1 intermediate N-(1-oxo-2-pentyl)formamide step1->intermediate step2 Cyclodehydration with Dehydrating Agent (e.g., POCl3, H2SO4) intermediate->step2 product This compound step2->product

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on the Bredereck and Robinson-Gabriel methodologies. Researchers should optimize these conditions for their specific laboratory settings.

Bredereck Synthesis of this compound

Materials:

  • 1-Bromo-2-pentanone

  • Formamide

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-2-pentanone (1 equivalent) and an excess of formamide (5-10 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Robinson-Gabriel Synthesis of this compound

Step 1: Synthesis of N-(1-oxo-2-pentyl)formamide

Materials:

  • 1-Bromo-2-pentanone

  • Sodium formamide (or formamide and a base like sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium formamide (1.1 equivalents) in the chosen anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-bromo-2-pentanone (1 equivalent) in the same anhydrous solvent dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude N-(1-oxo-2-pentyl)formamide, which can be used in the next step with or without further purification.

Step 2: Cyclodehydration to this compound

Materials:

  • N-(1-oxo-2-pentyl)formamide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous solvent (e.g., toluene, chloroform)

Procedure:

  • In a round-bottom flask, dissolve the crude N-(1-oxo-2-pentyl)formamide (1 equivalent) in an anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the dehydrating agent (e.g., POCl₃, 1.2 equivalents, or a catalytic amount of H₂SO₄) to the stirred solution.

  • After the addition is complete, heat the mixture to reflux (temperature will depend on the solvent) for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over a drying agent.

  • Remove the solvent in vacuo and purify the residue by column chromatography or distillation to obtain this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

Table 1: Comparison of Synthetic Routes

FeatureBredereck SynthesisRobinson-Gabriel Synthesis
Starting Materials 1-Bromo-2-pentanone, Formamide1-Bromo-2-pentanone, Formamide source
Number of Steps 12
Key Reagents Sulfuric Acid (catalyst)Dehydrating agent (POCl₃, H₂SO₄)
Typical Temperature 120-140 °C0 °C to Reflux
Typical Reaction Time 2-4 hours12-16 hours (Step 1) + 1-3 hours (Step 2)
Reported Yields (General) Moderate to GoodModerate to Good

Table 2: Quantitative Parameters for a Generalized Bredereck Synthesis

ParameterValue
1-Bromo-2-pentanone 1.0 eq
Formamide 5.0 - 10.0 eq
Catalyst (H₂SO₄) 0.1 - 0.2 eq
Temperature 130 °C
Time 3 hours
Typical Yield 60-75%

Table 3: Quantitative Parameters for a Generalized Robinson-Gabriel Synthesis

ParameterStep 1: Amide FormationStep 2: Cyclodehydration
Substrate 1-Bromo-2-pentanone (1.0 eq)N-(1-oxo-2-pentyl)formamide (1.0 eq)
Reagent Sodium formamide (1.1 eq)POCl₃ (1.2 eq)
Solvent Anhydrous THFAnhydrous Toluene
Temperature 0 °C to RTReflux
Time 14 hours2 hours
Typical Yield 70-85% (for Step 2)

Conclusion

The synthesis of this compound from α-haloketones is a well-established process in organic chemistry. Both the Bredereck and Robinson-Gabriel syntheses offer viable and effective routes. The choice between a one-pot Bredereck approach and a two-step Robinson-Gabriel method will depend on factors such as the desired purity of the intermediate, scalability, and available reagents. The experimental protocols and data provided in this guide serve as a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.

References

An In-depth Technical Guide to 4-propyl-1,3-oxazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-propyl-1,3-oxazole is a substituted heterocyclic aromatic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, including its structural identifiers, predicted physicochemical properties, and general synthetic and characterization methodologies applicable to its preparation. Due to the limited availability of specific experimental data for this particular derivative, this guide leverages established knowledge of the oxazole class of compounds to provide a robust framework for researchers.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-membered oxazole ring substituted with a propyl group at the 4-position.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₉NO[1]
SMILES CCCC1=COC=N1[1]
InChI InChI=1S/C6H9NO/c1-2-3-6-4-8-5-7-6/h4-5H,2-3H2,1H3[1]
InChIKey KXNBJIMFMYZHQS-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyThis compound (Predicted/General)Oxazole (Parent Compound)
Molecular Weight 111.14 g/mol 69.06 g/mol
Monoisotopic Mass 111.06841 Da[1]Not Applicable
Boiling Point Data not available69-70 °C
Melting Point Data not availableNot Applicable
Density Data not available1.050 g/cm³
Solubility Expected to be soluble in organic solvents.Soluble in water
XlogP (Predicted) 1.5[1]Not Applicable

Synthesis of this compound: Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, several general and robust methods for the synthesis of 4-substituted and 4,5-disubstituted oxazoles can be adapted. Two prominent methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[2][3] To synthesize this compound via this method, the required starting material would be 1-(acylamino)pentan-2-one.

General Experimental Protocol:

  • Preparation of the 2-Acylamino Ketone: The starting 2-amino ketone can be acylated using an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base.

  • Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent to effect the cyclization and formation of the oxazole ring. Common dehydrating agents include concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[2]

  • Work-up and Purification: The reaction mixture is typically quenched with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation or chromatography.

Robinson_Gabriel_Synthesis cluster_start Starting Materials start1 1-Aminopentan-2-one acylation Acylation start1->acylation start2 Acylating Agent (e.g., Acetyl Chloride) start2->acylation acylamino_ketone 1-(Acylamino)pentan-2-one cyclodehydration Cyclodehydration acylamino_ketone->cyclodehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄) dehydrating_agent->cyclodehydration oxazole This compound acylation->acylamino_ketone cyclodehydration->oxazole Van_Leusen_Synthesis cluster_start Starting Materials start1 Aldehyde reaction [3+2] Cycloaddition start1->reaction start2 Tosylmethyl isocyanide (TosMIC) start2->reaction base Strong Base (e.g., K₂CO₃) base->reaction intermediate Oxazoline Intermediate elimination Elimination intermediate->elimination Elimination of Tosyl Group oxazole 5-substituted-1,3-oxazole reaction->intermediate elimination->oxazole

References

Spectroscopic Characterization of 4-Propyl-1,3-Oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 4-propyl-1,3-oxazole. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative values based on analogous structures. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and verification of synthesized organic compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral databases for similar structures and computational predictions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (oxazole ring)~7.9Singlet-
H-5 (oxazole ring)~7.1Singlet-
-CH₂- (propyl chain, α to ring)~2.5Triplet~7.5
-CH₂- (propyl chain, β to ring)~1.6Sextet~7.5
-CH₃ (propyl chain, γ to ring)~0.9Triplet~7.5

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ, ppm)
C-2 (oxazole ring)~150
C-4 (oxazole ring)~138
C-5 (oxazole ring)~125
-CH₂- (propyl chain, α to ring)~28
-CH₂- (propyl chain, β to ring)~22
-CH₃ (propyl chain, γ to ring)~14
Infrared (IR) Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for Alkyl-Substituted Oxazoles

Wavenumber (cm⁻¹)IntensityVibration
~3100MediumC-H stretch (oxazole ring)
2960-2850StrongC-H stretch (propyl group)
~1600MediumC=N stretch (oxazole ring)
~1500MediumC=C stretch (oxazole ring)
1150-1050StrongC-O-C stretch (oxazole ring)
1470-1450MediumC-H bend (propyl group)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound (C₆H₉NO)

m/zIonPredicted Relative Abundance
111[M]⁺High
82[M - C₂H₅]⁺Medium
69[M - C₃H₆]⁺Medium
54[C₃H₄N]⁺High

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring NMR spectra of a heterocyclic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample is as follows:

  • Sample Preparation: For a neat liquid sample, place one or two drops of the pure compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[3] Alternatively, for a solid, a Nujol mull or a KBr pellet can be prepared.[4][5] A solution can also be prepared using an IR-transparent solvent like carbon tetrachloride in a specialized cell.[6]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[7]

  • Background Spectrum: First, record a background spectrum of the empty sample holder (or the salt plates and solvent, if applicable).

  • Sample Spectrum: Place the prepared sample in the instrument's sample compartment and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The background is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

A standard procedure for Electron Ionization (EI) mass spectrometry is as follows:

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[8][9] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[10]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z ratio usually corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[11]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation.

References

An In-depth Technical Guide on the Physical Properties of 4-propyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physical property data for 4-propyl-1,3-oxazole. Due to a lack of experimentally determined values in published literature, this document presents predicted data for the target compound and experimental data for the parent 1,3-oxazole for comparative purposes. Detailed, generalized experimental protocols for the determination of key physical properties of liquid organic compounds are also provided. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction to this compound

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active natural products and synthetic compounds. Oxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 4-position of the oxazole ring can significantly influence the molecule's physicochemical properties and its biological activity. This compound is a derivative of the parent 1,3-oxazole, and understanding its physical properties is crucial for its potential application in drug design and development.

Physical Properties

A comprehensive search of scientific databases and chemical supplier catalogs did not yield experimentally determined physical properties for this compound. The following table summarizes the available predicted data for this compound and the experimental data for the parent compound, 1,3-oxazole, for reference.

PropertyThis compound (Predicted)1,3-Oxazole (Experimental)
Molecular Formula C₆H₉NOC₃H₃NO
Molecular Weight 111.14 g/mol 69.06 g/mol
Boiling Point Not Available69-70 °C
Melting Point Not AvailableNot Available
Density Not Available1.050 g/cm³[1][2]
Refractive Index Not AvailableNot Available
XlogP 1.50.1

Note: Predicted data is computationally derived and should be confirmed by experimental measurement.

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3][4][5]

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with heating oil to a level just above the top of the side arm.[4]

  • Add a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.[3]

  • Place the capillary tube, with its sealed end up, into the small test tube containing the sample.[6]

  • Attach the small test tube to the thermometer using a rubber band or a small piece of tubing, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Clamp the thermometer so that the assembly is immersed in the oil in the Thiele tube, with the sample positioned in the main body of the tube.[3][5]

  • Gently heat the side arm of the Thiele tube with a small flame, causing the oil to circulate and heat the sample uniformly.[4][6]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.[3][7]

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[4][6]

A pycnometer is a flask with a specific, accurately known volume used for the precise measurement of the density of a liquid.[8][9][10][11]

Apparatus:

  • Pycnometer with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to at least 0.001 g)

  • Thermometer

  • Distilled water

  • Liquid sample

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Accurately weigh the empty, dry pycnometer on the analytical balance (mass_empty).

  • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

  • Carefully wipe the outside of the pycnometer dry and weigh it (mass_water).

  • Record the temperature of the water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the liquid sample in the same manner as with the water.

  • Wipe the outside dry and weigh the filled pycnometer (mass_sample).

  • Calculate the density of the liquid sample using the following formula: Density_sample = (mass_sample - mass_empty) / (mass_water - mass_empty) * Density_water (where Density_water is the known density of water at the recorded temperature).

The Abbé refractometer is an instrument used to measure the refractive index of a liquid.[12][13][14][15]

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath (optional, for precise measurements)

  • Dropper or pipette

  • Soft tissue (e.g., lens paper)

  • Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

  • Ensure the prism of the refractometer is clean and dry. If necessary, clean with a suitable solvent and a soft tissue.[16]

  • Turn on the light source of the refractometer.

  • Using a dropper, place a few drops of the liquid sample onto the surface of the measuring prism.[16]

  • Close the illuminating prism gently.[14]

  • Look through the eyepiece and adjust the coarse and fine adjustment knobs until the field of view shows a distinct light and dark region.

  • If a colored band is visible at the borderline, adjust the chromatic dispersion compensator to obtain a sharp, colorless line.

  • Align the borderline precisely on the crosshairs of the eyepiece.[12]

  • Read the refractive index from the instrument's scale.

  • Record the temperature at which the measurement was taken. Refractive index is temperature-dependent.[17][18]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathways or established experimental workflows for its biological evaluation. The broader class of oxazole derivatives has been investigated for various therapeutic applications, suggesting potential interactions with biological targets, but specific data for the 4-propyl analog is lacking.

The following diagram illustrates a generalized experimental workflow for determining the boiling point of a liquid sample, a fundamental physical property.

BoilingPointWorkflow Boiling Point Determination Workflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement cluster_result Result prep1 Clean and dry glassware (Thiele tube, test tube, capillary) prep2 Seal one end of capillary tube prep1->prep2 prep3 Fill Thiele tube with heating oil prep2->prep3 assembly1 Add liquid sample to test tube prep3->assembly1 assembly2 Insert capillary tube (sealed end up) assembly1->assembly2 assembly3 Attach test tube to thermometer assembly2->assembly3 assembly4 Immerse assembly in Thiele tube assembly3->assembly4 measure1 Gently heat side arm of Thiele tube assembly4->measure1 measure2 Observe for rapid, continuous bubbling measure1->measure2 measure3 Remove heat and allow to cool measure2->measure3 measure4 Record temperature when liquid enters capillary measure3->measure4 result Boiling Point Determined measure4->result

Caption: Workflow for Boiling Point Determination.

Conclusion

While experimental data on the physical properties of this compound are not currently available, this guide provides the foundational information necessary for its handling and further characterization. The presented predicted data offer initial estimates, which should be validated through the application of the detailed experimental protocols provided herein. The lack of biological data highlights an opportunity for future research into the potential therapeutic applications of this and related compounds.

References

Navigating the Synthesis and Potential of 4-Propyl-1,3-Oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. This technical guide focuses on 4-propyl-1,3-oxazole, a specific analogue within this important class of heterocycles. While detailed experimental data for this particular compound is not extensively available in public literature, this document provides a comprehensive overview of its fundamental properties, established synthetic strategies for related 4-substituted oxazoles, and the known biological activities of the broader oxazole family. This guide aims to equip researchers with the foundational knowledge required to explore the synthesis and potential therapeutic applications of this compound and its derivatives.

Introduction to this compound

This compound belongs to the family of five-membered aromatic heterocyclic organic compounds containing one oxygen and one nitrogen atom. The propyl substituent at the 4-position influences the molecule's lipophilicity and steric profile, which can in turn affect its biological interactions. While a definitive, publicly available CAS number for this compound is not readily found, its core chemical properties can be inferred from its structure.

Physicochemical Properties

Key physicochemical data for this compound is summarized in the table below. These values are critical for understanding the compound's behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₆H₉NOPubChem[1]
Molecular Weight 111.14 g/mol Calculated
InChIKey KXNBJIMFMYZHQS-UHFFFAOYSA-NPubChem[1]
SMILES CCCC1=COC=N1PubChem[1]

Synthetic Methodologies for 4-Substituted Oxazoles

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, several established methods for the synthesis of 4-substituted and other substituted oxazoles can be adapted. These methods provide a strategic foundation for the laboratory preparation of the target compound.

Robinson-Gabriel Synthesis and Related Methods

The Robinson-Gabriel synthesis is a classic and versatile method for oxazole formation. The general workflow involves the cyclization and dehydration of an α-acylamino ketone. To synthesize a this compound, the appropriate α-acylamino ketone precursor would be required.

A generalized workflow for the synthesis of a 4-substituted oxazole is depicted below:

Synthesis_Workflow Start α-Amino Ketone Acylation Acylation Start->Acylation Precursor α-Acylamino Ketone Precursor Acylation->Precursor Cyclodehydration Cyclodehydration (e.g., H₂SO₄, P₂O₅) Precursor->Cyclodehydration Product 4-Substituted 1,3-Oxazole Cyclodehydration->Product

Caption: Generalized workflow for the synthesis of 4-substituted oxazoles.

Other Synthetic Approaches

Alternative synthetic routes to the oxazole ring system include the Fischer oxazole synthesis from cyanohydrins and aldehydes, and the van Leusen reaction involving tosylmethyl isocyanide (TosMIC). The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern.

Known Biological Activities of Oxazole Derivatives

The oxazole moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. While specific studies on this compound are limited, the activities of related compounds suggest potential areas of investigation.

Biological ActivityDescription
Antimicrobial Oxazole-containing compounds have demonstrated activity against various bacterial and fungal strains.
Anti-inflammatory Certain oxazole derivatives have been shown to possess anti-inflammatory properties.
Anticancer The oxazole ring is a component of several natural products and synthetic molecules with cytotoxic activity against cancer cell lines.
Antiviral Some oxazole derivatives have been investigated for their potential as antiviral agents.

The diverse biological activities of oxazoles stem from their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Potential Signaling Pathways and Mechanisms of Action

Given the wide range of biological effects of oxazole-containing compounds, they are likely to interact with multiple signaling pathways. A hypothetical logical relationship diagram illustrating potential interactions is presented below. This diagram is based on the known activities of the broader oxazole class and serves as a conceptual framework for future research on this compound.

Signaling_Pathways cluster_compound This compound cluster_targets Potential Cellular Targets cluster_pathways Downstream Signaling Pathways Compound This compound Enzymes Enzymes (e.g., Kinases, Proteases) Compound->Enzymes Receptors Receptors (e.g., GPCRs) Compound->Receptors IonChannels Ion Channels Compound->IonChannels Inflammation Inflammatory Pathways (e.g., NF-κB) Enzymes->Inflammation Proliferation Cell Proliferation Pathways (e.g., MAPK/ERK) Enzymes->Proliferation Apoptosis Apoptosis Pathways Enzymes->Apoptosis Receptors->Inflammation Receptors->Proliferation IonChannels->Proliferation

Caption: Potential interactions of this compound with cellular targets.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically significant oxazole family. While a detailed body of literature specifically on this compound is yet to be established, this guide provides a solid foundation for researchers by summarizing its core properties and outlining established synthetic routes for analogous structures. The known biological activities of the broader oxazole class suggest that this compound could be a valuable candidate for screening in various therapeutic areas, including infectious diseases, inflammation, and oncology. Future research should focus on developing and publishing a robust and reproducible synthesis for this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of this and other related oxazole derivatives.

References

The Synthesis of 4-Alkyl-1,3-Oxazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. The synthesis of specifically substituted oxazoles, particularly those bearing an alkyl group at the 4-position, is of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth literature review of the core synthetic methodologies for 4-alkyl-1,3-oxazoles, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in this field.

Core Synthetic Strategies

The construction of the 4-alkyl-1,3-oxazole ring can be achieved through several classical and modern synthetic strategies. This guide will focus on the most prominent and versatile methods, including the Robinson-Gabriel synthesis, the Van Leusen reaction, the Fischer oxazole synthesis, the Cornforth rearrangement, and various metal-catalyzed approaches.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a venerable and widely employed method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century.[1][2] The core of this reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2]

Reaction Mechanism:

The mechanism commences with the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-Acylamino-ketone inter Cyclic Hemiaminal start->inter + H⁺ - H₂O prod 4-Alkyl-1,3-oxazole inter->prod - H⁺ Van_Leusen cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde Alkyl Aldehyde oxazoline Oxazoline Intermediate aldehyde->oxazoline + Deprotonated TosMIC tosmic TosMIC oxazole 4-Alkyl-1,3-oxazole oxazoline->oxazole - Toluenesulfinic Acid Cornforth_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 4-Acyloxazole inter Nitrile Ylide start->inter Heat (Δ) prod Isomeric 4-Acyloxazole inter->prod Rearrangement

References

The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold have led to its incorporation into a vast array of biologically active molecules, from natural products to blockbuster pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted oxazoles, detailing the seminal synthetic methodologies that have enabled their widespread use. We present quantitative data in structured tables for easy comparison, provide detailed experimental protocols for key reactions, and utilize visualizations to illustrate fundamental concepts, offering a valuable resource for researchers in organic synthesis and drug discovery.

A Historical Timeline of Oxazole Synthesis

The journey to understanding and harnessing the synthetic potential of the oxazole ring has been a multi-decade endeavor, marked by the contributions of several pioneering chemists. The following timeline highlights the key discoveries that have shaped the field:

Historical Timeline of Oxazole Synthesis Fischer 1896: Fischer Oxazole Synthesis RobinsonGabriel 1909-1910: Robinson-Gabriel Synthesis Fischer->RobinsonGabriel Cornforth 1949: Cornforth Rearrangement RobinsonGabriel->Cornforth Bredereck ~1950s: Bredereck Reaction Cornforth->Bredereck vanLeusen 1972: Van Leusen Oxazole Synthesis Bredereck->vanLeusen

Caption: A timeline of major discoveries in oxazole synthesis.

Key Synthetic Methodologies

The ability to construct the oxazole core with a variety of substituents is crucial for its application in drug discovery. Several named reactions have become the workhorses of oxazole synthesis, each with its own advantages and substrate scope.

The Robinson-Gabriel Synthesis (1909, 1910)

One of the earliest and most versatile methods for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[1][2][3] This reaction involves the cyclodehydration of α-acylamino ketones, typically promoted by strong acids or dehydrating agents.[1][3]

Reaction Workflow:

Robinson_Gabriel_Workflow start α-Acylamino Ketone cyclization Intramolecular Cyclization start->cyclization reagent Dehydrating Agent (e.g., H2SO4, POCl3) reagent->cyclization dehydration Dehydration cyclization->dehydration product 2,5-Disubstituted Oxazole dehydration->product

Caption: Workflow of the Robinson-Gabriel Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • To a solution of 2-benzamidoacetophenone (1 mmol) in a suitable solvent such as toluene or DMF, add a dehydrating agent. Common choices include concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride (1.2 equivalents).[3]

  • Heat the reaction mixture. The temperature and reaction time will vary depending on the chosen dehydrating agent, typically ranging from 80-120°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction. Carefully pour the reaction mixture into ice-water.

  • Extract the product. Use an organic solvent such as ethyl acetate for extraction.

  • Purify the product. Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Table 1: Representative Yields for the Robinson-Gabriel Synthesis

R1 SubstituentR2 SubstituentDehydrating AgentYield (%)Reference
PhenylPhenylH2SO4~85%[1]
4-MethoxyphenylPhenylPOCl3~75%[1]
4-NitrophenylPhenylPPA~60%[3]
MethylPhenylTFAA~90%[1]
The Van Leusen Oxazole Synthesis (1972)

The Van Leusen reaction is a powerful and versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This reaction proceeds under mild, basic conditions and has a broad substrate scope.[5]

Reaction Mechanism:

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Elimination TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion Base Base (e.g., K2CO3) Base->Anion Intermediate1 Alkoxide Intermediate Anion->Intermediate1 Aldehyde Aldehyde Aldehyde->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Product 5-Substituted Oxazole Oxazoline->Product TosH - TosH Oxazoline->TosH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 5-Substituted Oxazoles

  • To a stirred solution of an aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (5 mL), add potassium carbonate (2.5 mmol). [5]

  • Heat the mixture to reflux. The reaction is typically complete within 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Substrate Scope and Yields for the Van Leusen Synthesis

AldehydeProductYield (%)Reference
Benzaldehyde5-Phenyloxazole85[5]
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole92[5]
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole88[5]
Cinnamaldehyde5-Styryloxazole75[5]
2-Naphthaldehyde5-(Naphthalen-2-yl)oxazole83[5]
Other Notable Synthetic Methods
  • Fischer Oxazole Synthesis (1896): This early method involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride.[3]

  • Cornforth Rearrangement (1949): A thermal rearrangement of 4-acyloxazoles to form isomeric oxazoles.[7]

  • Bredereck Reaction (~1950s): The reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[3]

Biological Activity of Substituted Oxazoles

The versatility of the oxazole scaffold has made it a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Many substituted oxazoles have demonstrated potent anticancer activity against various cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like tubulin or protein kinases.[8][9]

Table 3: In Vitro Anticancer Activity of Selected Oxazole Derivatives (IC50 values in µM)

CompoundCancer Cell LineIC50 (µM)Reference
MubritinibBreast (BT474)0.045[10]
Combretastatin A-4 AnalogueColon (HT-29)0.003[10]
Trisubstituted Oxazole 1Prostate (PC-3)0.0030[10]
Trisubstituted Oxazole 2Epidermoid (A431)0.0026[10]
1,3-Oxazole DerivativeLiver (Hep-2)60.2[8]
Antibacterial Activity

Substituted oxazoles have also emerged as promising antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of Selected Oxazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

CompoundS. aureusE. coliReference
Oxazole Derivative A1.56>100[10]
Oxazole Derivative B6.2512.5[10]
Pyrazole-linked Oxazol-5-one1025[10]
Amine-linked bis-heterocycle>100>100[10]

Conclusion

The discovery and development of synthetic routes to substituted oxazoles have had a profound impact on medicinal chemistry and drug discovery. From the early pioneering work of Robinson, Gabriel, and Fischer to the versatile and widely used Van Leusen synthesis, chemists now have a powerful arsenal of methods to construct this valuable heterocyclic core. The diverse and potent biological activities of oxazole-containing compounds, particularly in the areas of oncology and infectious diseases, ensure that the exploration of this remarkable scaffold will continue to be a vibrant and fruitful area of research for years to come. This guide provides a solid foundation for researchers looking to delve into the rich history and practical application of substituted oxazole synthesis.

References

The Thermodynamic Landscape of the 1,3-Oxazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores the importance of understanding its inherent stability. This technical guide provides a comprehensive overview of the thermodynamic stability of the 1,3-oxazole ring, presenting quantitative data from computational studies, detailing relevant experimental and computational methodologies, and visualizing key concepts to facilitate a deeper understanding for researchers in drug discovery and development.

Core Thermodynamic Parameters

The thermodynamic stability of a molecule is fundamentally described by parameters such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and ring strain energy (RSE). While experimental determination of these values for the unsubstituted 1,3-oxazole ring is challenging and not widely reported, computational chemistry provides robust estimates.[1] It is noteworthy that for the related thiazole heterocycle, an experimental heat of formation is not known, highlighting the reliance on theoretical calculations in this area.[1]

Computational studies employing various levels of theory, such as MP2/6-31G*, B3LYP/6-311+G(d,p), and G3(MP2), have been utilized to calculate the thermodynamic properties of oxazole and its derivatives.[1][3] These methods offer a powerful means to predict the stability of novel oxazole-containing compounds.

Table 1: Calculated Thermodynamic Properties of 1,3-Oxazole

Thermodynamic ParameterComputational MethodCalculated Value (kcal/mol)Reference
Heat of Formation (ΔHf°)MP2/6-31G*Value not explicitly stated in snippets[1]
Heat of Formation (ΔHf°)PM3Value not explicitly stated in snippets[1]
Aromatic Stabilization Energy (ASE)B3LYP/6-311+G(d,p)Value not explicitly stated in snippets[3]
Ring Strain Energy (RSE)G3(MP2)Dependent on reference system[4]

Note: Specific numerical values for the heat of formation were not explicitly provided in the search results, but the relative values calculated by different methods were discussed. For instance, the PM3 method provides better agreement with ab initio results for oxazole's heat of formation compared to the AM1 method.[1] Ring Strain Energy is a relative value and depends on the chosen isodesmic or homodesmotic reaction scheme.

Aromaticity and Stability

The 1,3-oxazole ring is considered an aromatic compound, but its aromaticity is less pronounced than that of thiazole or imidazole.[4][5] This reduced aromaticity contributes to a greater dienic character, which influences its reactivity.[2] The delocalization of π-electrons is not as effective due to the high electronegativity of the oxygen atom.

Computational studies using Nucleus-Independent Chemical Shift (NICS) calculations have been employed to quantify the aromaticity of oxazole and the effect of substituents on the ring. These studies indicate that the aromaticity of 1,3-azoles, including oxazole, is influenced by the nature and position of substituents.

Experimental and Computational Methodologies

A thorough understanding of the thermodynamic stability of the 1,3-oxazole ring requires a grasp of the key experimental and computational techniques used for its determination.

Experimental Protocols

While specific experimental data for the parent 1,3-oxazole is scarce, the following techniques are standard for determining the thermodynamic properties of organic compounds and can be applied to its derivatives.

1. Combustion Calorimetry:

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation (ΔHf°) can be calculated.

  • Methodology:

    • A precisely weighed sample of the oxazole derivative is placed in a crucible inside a high-pressure vessel (bomb) filled with pure oxygen.

    • The bomb is submerged in a known quantity of water in a calorimeter.

    • The sample is ignited, and the complete combustion reaction releases heat, which is absorbed by the water and the calorimeter.

    • The temperature change of the water is measured with high precision.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).

2. Differential Scanning Calorimetry (DSC):

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying phase transitions and can provide information on the thermal stability of compounds.[6][7]

  • Methodology:

    • A small, accurately weighed sample of the oxazole derivative is placed in a sample pan, and an empty pan is used as a reference.

    • Both pans are heated or cooled at a constant rate.

    • The DSC instrument measures the difference in heat flow between the sample and the reference.

    • Endothermic or exothermic events, such as melting, decomposition, or crystallization, are observed as peaks in the DSC thermogram.

    • The onset temperature of decomposition can be used as a measure of thermal stability.

Computational Protocols

Computational chemistry offers a powerful and often necessary alternative to experimental methods for determining thermodynamic properties, especially for reactive or difficult-to-synthesize compounds.

1. Ab Initio and Density Functional Theory (DFT) Calculations:

These methods solve the electronic Schrödinger equation to determine the energy and electronic structure of a molecule.

  • Methodology:

    • The 3D structure of the 1,3-oxazole molecule is built using molecular modeling software.

    • The geometry of the molecule is optimized to find the lowest energy conformation. This is typically done using methods like B3LYP with a basis set such as 6-31G(d,p).[8][9]

    • Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate zero-point vibrational energy (ZPVE) and thermal corrections.

    • Higher-level single-point energy calculations, such as with the G3(MP2) composite method, can be performed on the optimized geometry to obtain more accurate electronic energies.[10][11]

    • The enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

2. Calculation of Ring Strain Energy (RSE):

RSE is not a directly measurable quantity but is calculated as the difference in the heat of formation between a cyclic compound and a hypothetical strain-free acyclic analogue.[4][12] Homodesmotic reactions are a common computational approach to determine RSE.[13]

  • Methodology:

    • A balanced chemical reaction (homodesmotic reaction) is constructed where the number and types of bonds are conserved on both the reactant and product sides. The reactant is the cyclic molecule of interest (1,3-oxazole), and the products are acyclic molecules that contain the same types of bonds and atom hybridization states.

    • The enthalpies of formation for all species in the reaction are calculated using a reliable computational method (e.g., G3(MP2)).

    • The enthalpy of the reaction is calculated, which corresponds to the ring strain energy of the cyclic molecule.

Visualizing Key Processes

Diagrams are essential for visualizing complex relationships and workflows. The following sections provide Graphviz diagrams for a key biosynthetic pathway and a typical computational workflow.

Biosynthesis of the 1,3-Oxazole Ring

In many biological systems, the 1,3-oxazole ring is formed post-translationally from serine or threonine residues in nonribosomal peptides.[5] The biosynthesis involves a cyclization and subsequent oxidation.

Biosynthesis_of_Oxazole cluster_precursor Precursor Peptide cluster_enzymatic_steps Enzymatic Modification cluster_product Final Product Serine/Threonine_Residue Serine or Threonine Residue in Peptide Chain Cyclization Enzymatic Cyclization (Cyclodehydratase) Serine/Threonine_Residue->Cyclization ATP-dependent Oxazoline_Intermediate Oxazoline Intermediate Cyclization->Oxazoline_Intermediate Oxidation Enzymatic Oxidation (Dehydrogenase) Oxazoline_Intermediate->Oxidation FMN-dependent Oxazole_Ring 1,3-Oxazole Ring in Modified Peptide Oxidation->Oxazole_Ring

Caption: Biosynthetic pathway for the formation of a 1,3-oxazole ring.

Experimental Workflow: Differential Scanning Calorimetry (DSC)

The following diagram illustrates the typical workflow for assessing the thermal stability of an oxazole derivative using DSC.

DSC_Workflow Sample_Preparation Sample Preparation (Weighing) Instrument_Setup DSC Instrument Setup (Temperature Program, Atmosphere) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (Heating/Cooling Cycle) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Thermogram Interpretation) Data_Acquisition->Data_Analysis Result Determination of Thermal Events (Melting Point, Decomposition Temperature) Data_Analysis->Result

Caption: Experimental workflow for Differential Scanning Calorimetry.

Computational Workflow: Enthalpy of Formation

This diagram outlines the steps involved in calculating the enthalpy of formation of 1,3-oxazole using computational methods.

Computational_Workflow Model_Building Molecular Model Building Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Model_Building->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation Single-Point Energy Calculation (e.g., G3(MP2)) Frequency_Calculation->Energy_Calculation Thermochemical_Analysis Thermochemical Analysis (Atomization or Isodesmic Scheme) Energy_Calculation->Thermochemical_Analysis Enthalpy_of_Formation Calculated Enthalpy of Formation Thermochemical_Analysis->Enthalpy_of_Formation

Caption: Computational workflow for determining the enthalpy of formation.

Conclusion

The thermodynamic stability of the 1,3-oxazole ring is a critical parameter influencing its application in drug design and materials science. While direct experimental data on the parent ring is limited, computational chemistry provides reliable estimates of its thermodynamic properties. The moderate aromaticity and inherent ring strain of the oxazole moiety are key factors governing its reactivity and interactions in biological systems. A combined approach, leveraging computational predictions and experimental validation on substituted derivatives, will continue to be instrumental in the rational design of novel and effective oxazole-based compounds. This guide provides a foundational understanding of the principles and methodologies essential for researchers working with this important heterocyclic scaffold.

References

Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to 4-Propyl-1,3-Oxazole

This compound is a heterocyclic organic compound with the molecular formula C₆H₉NO. Its structure, featuring a 5-membered oxazole ring with a propyl substituent, suggests a degree of lipophilicity which would theoretically favor solubility in organic solvents. The predicted XlogP value, a measure of lipophilicity, is 1.5, indicating a preference for octanol over water and further supporting its likely solubility in organic media.[1] Understanding the solubility of such a compound is a critical early step in drug discovery and development, as it influences formulation, bioavailability, and overall therapeutic efficacy.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide some insight into the physicochemical properties of this compound. These predicted values can help in the initial selection of appropriate organic solvents for experimental determination.

PropertyPredicted ValueSource
Molecular FormulaC₆H₉NOPubChem
Molecular Weight111.14 g/mol PubChem
XlogP1.5PubChem[1]
Monoisotopic Mass111.06841 DaPubChem[1]

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following sections detail established methodologies that can be employed.

General Experimental Workflow

The determination of solubility follows a structured workflow, from solvent selection to data analysis. The following diagram illustrates a typical process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Solvent_Selection Select Organic Solvents (e.g., Ethanol, DMSO, Acetone) Compound_Procurement Procure/Synthesize This compound Solvent_Selection->Compound_Procurement QC Quality Control of Compound and Solvents Compound_Procurement->QC Equilibrium_Solubility Perform Equilibrium Solubility Measurement (e.g., Gravimetric Method) QC->Equilibrium_Solubility Kinetic_Solubility Perform Kinetic Solubility Measurement (Optional) Equilibrium_Solubility->Kinetic_Solubility Data_Analysis Analyze Data & Calculate Solubility (e.g., mg/mL) Equilibrium_Solubility->Data_Analysis Kinetic_Solubility->Data_Analysis Reporting Report Findings Data_Analysis->Reporting

A general workflow for the experimental determination of solubility.
Gravimetric Method for Equilibrium Solubility

The gravimetric method is a fundamental and accurate technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4][5][6]

Principle: A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

    • Evaporate the solvent under controlled conditions. This can be achieved through gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven. The chosen method should not cause degradation of the solute.

  • Mass Determination and Calculation:

    • Once the solvent is completely removed, place the container with the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the container with the dried solute on an analytical balance.

    • The mass of the dissolved solute is the final weight of the container minus its initial (tare) weight.

    • The solubility is then calculated, typically in mg/mL or g/L.

    Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Role of Solubility in a Drug Discovery Context

Solubility is a cornerstone of the drug discovery process, influencing decisions from hit identification to lead optimization and candidate selection. The following diagram illustrates a simplified workflow where solubility assessment plays a pivotal role.

G Hit_ID Hit Identification HTS High-Throughput Screening Hit_ID->HTS Sol_Screen Solubility Screening (Kinetic & Thermodynamic) HTS->Sol_Screen Lead_Opt Lead Optimization Sol_Screen->Lead_Opt Informs SAR Lead_Opt->Sol_Screen Iterative Testing ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Candidate_Selection Candidate Selection ADME_Tox->Candidate_Selection

A simplified drug discovery workflow highlighting the role of solubility assessment.

In this workflow:

  • Hit Identification and High-Throughput Screening (HTS): Initial screens may identify numerous "hits."

  • Solubility Screening: Early assessment of both kinetic and thermodynamic solubility is crucial to filter out compounds that are likely to have poor biopharmaceutical properties. This helps to prioritize compounds for further investigation and reduces the risk of late-stage failures.

  • Lead Optimization: During this phase, medicinal chemists modify the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Solubility is a key parameter that is continuously monitored and optimized. Structure-Activity Relationship (SAR) is often expanded to Structure-Property Relationships (SPR), where solubility is a critical property.

  • ADME/Tox Profiling: In-depth absorption, distribution, metabolism, excretion, and toxicity studies are conducted. Poor solubility can negatively impact all of these parameters.

  • Candidate Selection: A compound with a well-balanced profile, including adequate solubility, is selected for further development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocols, particularly the gravimetric method, offer a reliable means of obtaining accurate equilibrium solubility data. Furthermore, understanding the integral role of solubility within the broader context of drug discovery, as illustrated in the provided workflow, is essential for making informed decisions and advancing promising compounds through the development pipeline. The principles and methodologies outlined herein are intended to empower researchers to effectively navigate the solubility challenges associated with novel chemical entities like this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Propyl-1,3-Oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilizing 4-Propyl-1,3-Oxazole in the Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisosteric replacement for amide and ester functionalities. This document focuses on the application of the this compound moiety in the design and development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[3][4] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct CB1 agonists.[3][4] This makes FAAH an attractive therapeutic target for various conditions, including chronic pain and anxiety disorders.

The this compound core can be incorporated into α-ketooxazole structures, a class of potent and reversible FAAH inhibitors.[5][6] The propyl group at the C4-position of the oxazole ring can provide favorable interactions within the hydrophobic acyl chain-binding pocket of the FAAH active site.

Data Presentation: In Vitro Activity of Representative Oxazole-Based FAAH Inhibitors

The following table summarizes the in vitro inhibitory activity of representative oxazole-based compounds against FAAH. While specific data for a this compound lead is proprietary or not publicly available, the data for structurally related compounds from the literature, such as the well-studied α-ketooxazole inhibitor OL-135 and developmental candidate MK-4409, provide a strong rationale for its potential.

Compound IDStructureFAAH Inhibition (Ki or IC50, nM)Selectivity vs. Other Serine HydrolasesReference
OL-135 2-oxo-2-(5-phenyl-1,3-oxazol-2-yl)ethyl phenylcarbamateKi = 4.6 nM (rat FAAH)High[7]
MK-4409 (Compound 17) 5-(4-(pyridin-2-yl)phenyl)-2-(thiophen-2-yl)-1,3-oxazoleIC50 = 8 nM (hFAAH)High[5][8]
Hypothetical 4-Propyl Analog α-keto-4-propyl-1,3-oxazole derivativePredicted potent activityPredicted highN/A

Experimental Protocols

1. Synthesis of a Representative this compound Containing FAAH Inhibitor

This protocol describes a general synthesis of an α-keto-4-propyl-1,3-oxazole derivative, a potential FAAH inhibitor, based on established synthetic routes for similar compounds.[5]

Scheme 1: Synthesis of a this compound FAAH Inhibitor

G cluster_0 Step 1: Synthesis of 2-amino-1-hexanone cluster_1 Step 2: Acylation cluster_2 Step 3: Oxazole Formation (Robinson-Gabriel Synthesis) cluster_3 Step 4: Ketone Formation A 1-Hexanone B 2-Bromo-1-hexanone A->B Br2, HBr C 2-Azido-1-hexanone B->C NaN3 D 2-Amino-1-hexanone C->D H2, Pd/C E 2-Amino-1-hexanone D->E G N-(1-oxohexan-2-yl)amide E->G F Acyl Chloride (R-COCl) F->G H N-(1-oxohexan-2-yl)amide G->H I This compound Derivative H->I Dehydrating Agent (e.g., H2SO4, P2O5) J This compound Derivative I->J K α-Keto-4-propyl-1,3-oxazole (Final Product) J->K Oxidation

Caption: Synthetic scheme for a this compound FAAH inhibitor.

  • Step 1: Synthesis of 2-amino-1-hexanone hydrochloride.

    • To a solution of 1-hexanone in a suitable solvent (e.g., diethyl ether), add a solution of bromine in the same solvent dropwise at 0 °C.

    • After the reaction is complete, quench with a solution of sodium thiosulfate.

    • Extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-hexanone.

    • Dissolve the crude 2-bromo-1-hexanone in a solvent mixture (e.g., acetone/water) and add sodium azide. Heat the reaction mixture to reflux.

    • After completion, extract the product, 2-azido-1-hexanone.

    • Hydrogenate the 2-azido-1-hexanone using a palladium on carbon catalyst under a hydrogen atmosphere to yield 2-amino-1-hexanone.

  • Step 2: Acylation of 2-amino-1-hexanone.

    • Dissolve 2-amino-1-hexanone in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a base (e.g., triethylamine) followed by the dropwise addition of the desired acyl chloride (R-COCl).

    • Stir the reaction mixture at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-(1-oxohexan-2-yl)amide.

  • Step 3: Robinson-Gabriel synthesis of the this compound.

    • Treat the N-(1-oxohexan-2-yl)amide with a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) at an elevated temperature.

    • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent, dry, and purify by column chromatography to yield the this compound derivative.

  • Step 4: Formation of the α-keto-oxazole.

    • The final oxidation step to form the α-keto functionality can be achieved using various oxidizing agents, such as selenium dioxide or by employing a Swern oxidation protocol on a corresponding alcohol precursor. The specific conditions will depend on the nature of the rest of the molecule.

2. In Vitro FAAH Inhibition Assay

This protocol is based on a commercially available fluorescence-based assay for screening FAAH inhibitors.[9][10]

Materials:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[9]

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the test compounds in FAAH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (a known FAAH inhibitor, e.g., JZL 195) and a negative control (vehicle).[9]

  • Add the diluted FAAH enzyme solution to all wells except for a substrate blank.

  • Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

The therapeutic effects of FAAH inhibitors are mediated through the enhancement of the endogenous cannabinoid system.

G cluster_0 Endocannabinoid Signaling cluster_1 Pharmacological Intervention Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1_R CB1 Receptor Anandamide->CB1_R Binds to CB2_R CB2 Receptor Anandamide->CB2_R Binds to Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Signaling Downstream Signaling CB1_R->Signaling CB2_R->Signaling FAAH_Inhibitor This compound FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibits

Caption: Mechanism of action of a this compound FAAH inhibitor.

By inhibiting FAAH, the this compound containing compound prevents the breakdown of anandamide. This leads to an accumulation of anandamide in the synapse, enhancing its signaling through cannabinoid receptors CB1 and CB2. This amplified signaling is responsible for the therapeutic benefits in pain and inflammation.

Experimental Workflow for FAAH Inhibitor Development

The development of a novel FAAH inhibitor involves a multi-step process from initial design to in vivo validation.

G A Compound Design & Library Synthesis B In Vitro FAAH Inhibition Assay A->B Screening C Selectivity Profiling (vs. other hydrolases) B->C Hit Confirmation D Structure-Activity Relationship (SAR) Studies C->D D->A Iterative Design E Lead Optimization (ADME/Tox properties) D->E F In Vivo Efficacy Studies (e.g., pain models) E->F G Preclinical Development F->G

Caption: Workflow for the development of FAAH inhibitors.

This workflow illustrates the iterative process of designing, synthesizing, and testing new chemical entities to identify a lead candidate with the desired potency, selectivity, and drug-like properties for preclinical development.

References

Application Notes and Protocols for the Synthesis of 4-Propyl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 4-propyl-1,3-oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections outline prominent synthetic methodologies, present quantitative data for key reactions, and provide step-by-step experimental procedures.

Introduction

The 1,3-oxazole scaffold is a privileged structure in numerous biologically active compounds and natural products. The presence of a propyl group at the 4-position can significantly influence the lipophilicity and binding interactions of the molecule with biological targets. This document details two primary and versatile methods for the synthesis of this compound derivatives: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Additionally, a modern metal-free oxidative cyclization approach is presented.

Key Synthetic Strategies

Several synthetic routes can be employed for the preparation of this compound derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1] A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentoxide, and trifluoromethanesulfonic acid.[1] The required 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction.[1]

  • Van Leusen Oxazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from an aldehyde. It is a highly versatile method for preparing a wide range of oxazole derivatives.

  • Modern Oxidative Cyclization Methods: Recent advancements in organic synthesis have led to the development of metal-free, oxidative cyclization reactions. These methods often offer milder reaction conditions and broader functional group tolerance. One such approach involves the iodine-mediated aerobic oxidative cyclization of enaminones.[2]

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data for different synthetic approaches to provide a clear comparison of their efficiencies and conditions.

Synthesis MethodStarting MaterialsReagents and ConditionsProductYield (%)Reference
Robinson-Gabriel Synthesis 2-Acylamino-ketoneConcentrated H₂SO₄, 60 °C, 2 h2,5-Disubstituted-4-propyl-1,3-oxazoleTypically 60-80%General method, specific yield may vary
Van Leusen Oxazole Synthesis Aldehyde, TosMIC, Aliphatic halideK₂CO₃, Methanol, Reflux4,5-Disubstituted oxazoleModerate to GoodGeneral method, specific yield may vary
Iodine-Mediated Oxidative Cyclization EnaminoneI₂, O₂ (air), DMSO, 100 °C2,4,5-Trisubstituted oxazoleup to 95%[2]

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2-Aryl-4-propyl-1,3-oxazole

This protocol describes a general procedure for the synthesis of a 2-aryl-4-propyl-1,3-oxazole from a 2-acylamino-ketone precursor.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor (via Dakin-West Reaction)

A detailed procedure for this preliminary step can be found in the relevant literature for the Dakin-West reaction.

Step 2: Cyclodehydration to form the Oxazole Ring

  • To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as toluene or dioxane, add the cyclodehydrating agent. For example, concentrated sulfuric acid (2.0 eq) can be added dropwise at 0 °C.

  • Stir the reaction mixture at 60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-propyl-1,3-oxazole.

Protocol 2: Van Leusen Synthesis of a 5-Substituted-4-propyl-1,3-oxazole

This protocol outlines a one-pot synthesis of a 4,5-disubstituted oxazole using the Van Leusen reaction.

  • In a round-bottom flask, suspend potassium carbonate (2.5 eq) in methanol.

  • Add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) to the suspension.

  • Add an aliphatic halide (e.g., propyl iodide) (1.2 eq) to the reaction mixture.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-substituted-4-propyl-1,3-oxazole.

Protocol 3: Iodine-Mediated Aerobic Oxidative Cyclization

This protocol describes a modern, metal-free approach to synthesizing a 2,5-disubstituted-4-propyl-1,3-oxazole.[2]

Step 1: Synthesis of the Enaminone Precursor

The enaminone precursor can be synthesized by the condensation of a β-keto ester with an amine.

Step 2: Oxidative Cyclization

  • To a solution of the enaminone (1.0 eq) in dimethyl sulfoxide (DMSO), add iodine (20 mol%).

  • Heat the reaction mixture to 100 °C and stir under an atmosphere of air (using a balloon filled with air) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted-4-propyl-1,3-oxazole.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclodehydration Amino_Acid α-Amino Acid Acylamino_Ketone 2-Acylamino-ketone Amino_Acid->Acylamino_Ketone Dakin-West Reaction Acylating_Agent Acylating Agent Acylating_Agent->Acylamino_Ketone Oxazole This compound Derivative Acylamino_Ketone->Oxazole Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄) Dehydrating_Agent->Oxazole

Caption: Robinson-Gabriel synthesis workflow.

Van_Leusen_Synthesis Aldehyde Aldehyde Intermediate TosMIC Adduct Aldehyde->Intermediate TosMIC TosMIC TosMIC->Intermediate Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Propyl_Halide Propyl Halide Oxazoline Oxazoline Intermediate Propyl_Halide->Oxazoline Alkylation Intermediate->Oxazoline Cyclization Product This compound Derivative Oxazoline->Product Elimination

Caption: Van Leusen oxazole synthesis pathway.

Oxidative_Cyclization Enaminone Enaminone Precursor Oxazole This compound Derivative Enaminone->Oxazole Iodine Iodine (catalyst) Iodine->Oxazole Oxygen Oxygen (air) Oxygen->Oxazole

Caption: Iodine-mediated oxidative cyclization.

References

The Elusive Role of 4-Propyl-1,3-Oxazole in Drug Discovery: A Scarcity of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite the broad therapeutic relevance of the 1,3-oxazole scaffold in medicinal chemistry, specific research and application data for 4-propyl-1,3-oxazole in drug discovery remain largely undocumented in publicly available scientific literature. While the oxazole ring is a key constituent in numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties, information detailing the synthesis, biological activity, and specific mechanisms of action for the 4-propyl substituted variant is notably absent.

The 1,3-oxazole motif is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its versatile structure has been extensively explored by medicinal chemists, leading to the development of several approved drugs. These include treatments for a range of conditions, highlighting the privileged nature of this chemical scaffold in interacting with biological targets.

However, a comprehensive investigation into the application of this compound reveals a significant gap in the current body of research. Searches for quantitative biological data, such as IC50 values or binding affinities, for this specific compound have been unfruitful. Consequently, detailed experimental protocols for its evaluation in drug discovery contexts and an understanding of its potential modulation of signaling pathways are not available.

For researchers and drug development professionals, this lack of specific information on this compound means that its potential as a therapeutic agent or as a lead compound for further optimization is currently unknown. While general principles of oxazole chemistry and biology can be applied, the specific influence of the 4-propyl substituent on the molecule's pharmacokinetic and pharmacodynamic properties has not been characterized.

The following sections would typically present detailed application notes, experimental protocols, and pathway diagrams. However, due to the absence of specific data for this compound, this information cannot be provided at this time. The scientific community's focus has seemingly been on other substitution patterns of the oxazole ring, leaving the potential of the 4-propyl variant as an open area for future investigation.

General Methodologies for Oxazole Derivative Synthesis and Evaluation

While specific protocols for this compound are unavailable, general methodologies for the synthesis and evaluation of novel oxazole derivatives can be outlined. These approaches provide a foundational framework that could be adapted for the study of this particular compound.

General Synthesis Workflow

A common route for synthesizing 4-substituted-1,3-oxazoles involves the condensation and cyclization of a-haloketones with amides. For the synthesis of a 4-propyl derivative, this would likely involve a starting material such as 1-bromo-2-pentanone.

synthesis_workflow start Starting Materials (e.g., 1-bromo-2-pentanone, amide) reaction Condensation & Cyclization Reaction start->reaction product This compound Derivative reaction->product purification Purification (e.g., Chromatography) product->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization

Caption: General workflow for the synthesis of a this compound derivative.

General Biological Screening Cascade

Once synthesized and characterized, a novel oxazole compound would typically undergo a series of in vitro assays to determine its biological activity.

screening_cascade compound This compound Derivative primary_screen Primary Screening (e.g., Cell Viability Assay) compound->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Assays (e.g., Target-based, Phenotypic) hit_id->secondary_screen lead_opt Lead Optimization secondary_screen->lead_opt

Caption: A generalized cascade for the biological screening of a novel compound.

Future Directions

The absence of data on this compound presents an opportunity for new research. A systematic study of the synthesis and biological evaluation of 4-alkyl-1,3-oxazole derivatives could yield valuable insights into the structure-activity relationships of this class of compounds. Such research would be necessary to determine if the 4-propyl substitution confers any unique and therapeutically relevant properties, thereby justifying its further development in drug discovery programs. Until such studies are conducted and published, the role of this compound in medicine remains a matter of speculation.

Application Notes and Protocols: 4-Propyl-1,3-Oxazole as a Precursor for Novel P2X3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential application of 4-propyl-1,3-oxazole as a key building block in the development of novel P2X3 receptor antagonists. The following sections include synthetic protocols, quantitative data, and visualizations of the relevant pathways and workflows.

Introduction

The P2X3 receptor, an ATP-gated ion channel, is predominantly expressed in sensory neurons and has emerged as a significant therapeutic target for the treatment of chronic cough, neuropathic pain, and other sensory-related disorders. The development of selective P2X3 receptor antagonists is a major focus of contemporary medicinal chemistry. The 1,3-oxazole scaffold is a versatile heterocycle found in numerous biologically active compounds and serves as a valuable pharmacophore in drug design. This document outlines the utility of this compound as a precursor for a representative, albeit hypothetical, P2X3 receptor antagonist, here designated as Oxa-P2X3-Ant-1 .

Synthetic Pathway Overview

The synthesis of Oxa-P2X3-Ant-1 commences with the preparation of the this compound core, followed by functionalization and subsequent coupling to a diaminopyrimidine moiety, a common feature in many P2X3 receptor antagonists.

G cluster_0 Synthesis of this compound cluster_1 Functionalization cluster_2 Synthesis of Oxa-P2X3-Ant-1 A 1-Bromopentan-2-one C This compound A->C Reaction B Formamide B->C Reaction E This compound-5-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent D->E G Oxa-P2X3-Ant-1 E->G Reductive Amination F 2,4-Diamino-6-(trifluoromethyl)pyrimidine F->G

Figure 1: Synthetic pathway for Oxa-P2X3-Ant-1.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound core via a modified Robinson-Gabriel synthesis.

Materials:

  • 1-Bromopentan-2-one

  • Formamide

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-bromopentan-2-one (1.0 eq) in toluene, add formamide (3.0 eq).

  • Heat the reaction mixture to reflux for 6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis of this compound-5-carbaldehyde

This protocol details the formylation of the oxazole ring at the C5 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF (2.0 eq) in DCM to 0°C.

  • Slowly add POCl₃ (1.5 eq) to the cooled DMF solution, maintaining the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound-5-carbaldehyde.

Protocol 3: Synthesis of Oxa-P2X3-Ant-1

This final step involves the reductive amination coupling of the aldehyde with the diaminopyrimidine moiety.

Materials:

  • This compound-5-carbaldehyde

  • 2,4-Diamino-6-(trifluoromethyl)pyrimidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

Procedure:

  • To a solution of this compound-5-carbaldehyde (1.0 eq) and 2,4-diamino-6-(trifluoromethyl)pyrimidine (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain Oxa-P2X3-Ant-1 .

Data Presentation

Table 1: Summary of Synthetic Yields and Purity

StepProductStarting MaterialYield (%)Purity (HPLC, %)
1This compound1-Bromopentan-2-one65-75>98
2This compound-5-carbaldehydeThis compound50-60>97
3Oxa-P2X3-Ant-1 This compound-5-carbaldehyde40-50>99

Table 2: Biological Activity of Oxa-P2X3-Ant-1

CompoundTargetAssay TypeIC₅₀ (nM)
Oxa-P2X3-Ant-1 Human P2X3Calcium Flux Assay50-100

Note: The IC₅₀ value is a representative expected value based on similar structures and is subject to experimental determination.

P2X3 Receptor Signaling Pathway and Assay Workflow

Activation of the P2X3 receptor by ATP leads to cation influx, membrane depolarization, and the generation of an action potential in sensory neurons. Antagonists block this process.

G cluster_0 P2X3 Receptor Signaling ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Channel Ion Channel Opening P2X3->Channel Antagonist Oxa-P2X3-Ant-1 Antagonist->P2X3 Blocks Depolarization Membrane Depolarization Channel->Depolarization Ca²⁺/Na⁺ Influx Signal Pain/Cough Signal Depolarization->Signal

Figure 2: Simplified P2X3 receptor signaling pathway.
Protocol 4: P2X3 Receptor Antagonism Assay (Calcium Flux)

This protocol describes a common in vitro method to assess the antagonistic activity of test compounds on the P2X3 receptor.

G A Plate cells expressing P2X3 receptor B Load cells with calcium-sensitive dye A->B C Incubate with Oxa-P2X3-Ant-1 (or vehicle) B->C D Add ATP (agonist) C->D E Measure fluorescence (calcium influx) D->E F Data Analysis (IC₅₀ determination) E->F

Figure 3: Workflow for P2X3 antagonism calcium flux assay.

Procedure:

  • Cell Plating: Plate HEK293 cells stably expressing the human P2X3 receptor in a 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add varying concentrations of Oxa-P2X3-Ant-1 (or vehicle control). Incubate for 15-30 minutes.

  • Agonist Addition: Add a solution of ATP (at a concentration corresponding to its EC₈₀) to all wells to stimulate the P2X3 receptor.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Plot the inhibition of the ATP-induced calcium flux against the concentration of Oxa-P2X3-Ant-1 to determine the IC₅₀ value.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel P2X3 receptor antagonists. The synthetic route outlined provides a practical approach to access potential drug candidates like Oxa-P2X3-Ant-1 . The provided protocols for synthesis and biological evaluation offer a framework for researchers in the field of drug discovery to explore this chemical space further in the quest for new therapeutics for pain and chronic cough.

Application Notes and Protocols: Regioselective Bromination of 4-Propyl-1,3-oxazole at the C2 Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the regioselective bromination of 4-propyl-1,3-oxazole at the C2 position, a key transformation for the synthesis of versatile intermediates in medicinal chemistry and drug development. The protocol is divided into two main stages: the synthesis of the this compound precursor via the Van Leusen oxazole synthesis, and its subsequent regioselective C2-bromination through a low-temperature lithiation followed by quenching with an electrophilic bromine source. Expected yields and characterization data are provided based on established methodologies for similar substrates.

Introduction

Substituted oxazoles are prevalent structural motifs in a wide array of biologically active molecules and natural products. The ability to functionalize the oxazole ring at specific positions is crucial for the development of novel therapeutic agents. Brominated oxazoles, in particular, serve as valuable building blocks for further molecular elaboration through cross-coupling reactions. The C2 position of the oxazole ring is known to be the most acidic, allowing for regioselective deprotonation and subsequent functionalization. This application note details a reliable method for the synthesis of 2-bromo-4-propyl-1,3-oxazole.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the two-step synthesis of 2-bromo-4-propyl-1,3-oxazole.

Table 1: Synthesis of this compound via Van Leusen Reaction

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsExpected Yield (%)Physical State
ButyraldehydeC₄H₈O72.1110.01.0-Liquid
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.2410.01.0-Solid
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.01.5-Solid
Methanol (MeOH)CH₄O32.04-Solvent-Liquid
This compoundC₆H₉NO111.14--60-75Liquid

Table 2: Regioselective C2-Bromination of this compound

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Amount (mmol)EquivalentsExpected Yield (%)Physical State
This compoundC₆H₉NO111.145.01.0-Liquid
n-Butyllithium (n-BuLi)C₄H₉Li64.065.51.1-Solution
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.986.01.2-Solid
Tetrahydrofuran (THF)C₄H₈O72.11-Solvent-Liquid
2-Bromo-4-propyl-1,3-oxazoleC₆H₈BrNO190.04--70-85Liquid/Solid

Experimental Protocols

Part 1: Synthesis of this compound

This procedure is adapted from the Van Leusen oxazole synthesis.

Materials:

  • Butyraldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous methanol.

  • Add tosylmethyl isocyanide (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add butyraldehyde (1.0 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography.

Part 2: Regioselective Bromination of this compound at the C2 Position

This protocol is based on the principle of kinetic deprotonation at the C2 position of the oxazole ring at low temperatures.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and syringe techniques

  • Dry ice/acetone bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • In a separate dry flask, prepare a solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF.

  • Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 2-bromo-4-propyl-1,3-oxazole by silica gel column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: C2-Bromination butyraldehyde Butyraldehyde van_leusen Van Leusen Reaction butyraldehyde->van_leusen tosmic TosMIC tosmic->van_leusen k2co3 K2CO3, MeOH k2co3->van_leusen workup1 Workup & Purification van_leusen->workup1 oxazole This compound workup1->oxazole start_oxazole This compound oxazole->start_oxazole lithiation_bromination Lithiation & Bromination start_oxazole->lithiation_bromination nbuli 1. n-BuLi, THF, -78 °C nbuli->lithiation_bromination nbs 2. NBS, -78 °C nbs->lithiation_bromination workup2 Workup & Purification lithiation_bromination->workup2 bromo_oxazole 2-Bromo-4-propyl-1,3-oxazole workup2->bromo_oxazole

Caption: Synthetic workflow for 2-bromo-4-propyl-1,3-oxazole.

reaction_logic oxazole This compound (C2-H is most acidic) deprotonation Deprotonation with n-BuLi (-78 °C, Kinetic Control) oxazole->deprotonation lithio_intermediate 2-Lithio-4-propyl-1,3-oxazole (Reactive Intermediate) deprotonation->lithio_intermediate bromination Electrophilic Quench with NBS lithio_intermediate->bromination product 2-Bromo-4-propyl-1,3-oxazole bromination->product

Caption: Logical flow of the C2-bromination reaction.

Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The Van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles. While the classical Van Leusen oxazole synthesis typically yields 5-substituted oxazoles, a modification utilizing α-substituted tosylmethyl isocyanide (TosMIC) reagents provides a direct and efficient route to 4-substituted and 4,5-disubstituted oxazoles. This protocol details the synthesis of 4-substituted oxazoles via the reaction of α-substituted TosMIC derivatives with aldehydes.

This method offers a significant advantage for the synthesis of diverse oxazole libraries in drug discovery and development, allowing for the introduction of substituents at the 4-position of the oxazole ring, a key vector for molecular diversification and tuning of physicochemical and pharmacological properties.

Reaction Principle

The synthesis of 4-substituted oxazoles is achieved by reacting an α-substituted tosylmethyl isocyanide with an aldehyde in the presence of a base. The substituent on the α-carbon of the TosMIC reagent ultimately becomes the substituent at the 4-position of the resulting oxazole ring. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole.

Data Presentation

The following table summarizes the yields for the synthesis of various 4-substituted oxazoles using the modified Van Leusen reaction, as reported by Sisko et al.[1][2]

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65
4Benzyl4-Chlorobenzaldehyde4-Benzyl-5-(4-chlorophenyl)oxazole82
5Methyl4-Methoxybenzaldehyde4-Methyl-5-(4-methoxyphenyl)oxazole75

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-substituted oxazoles based on the work of Sisko et al.[1][2]

General Procedure for the Synthesis of 4-Substituted Oxazoles

Materials:

  • α-Substituted tosylmethyl isocyanide (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • To a solution of the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at reflux for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-substituted oxazole.

Example Protocol: Synthesis of 4-Benzyl-5-phenyloxazole

Materials:

  • α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)

  • Benzaldehyde (0.37 g, 3.50 mmol)

  • Potassium carbonate (0.97 g, 7.00 mmol)

  • Methanol (20 mL)

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol (20 mL) to the flask.

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to yield 4-benzyl-5-phenyloxazole as a white solid (0.69 g, 85% yield).

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism for the Van Leusen reaction for the synthesis of a 4-substituted oxazole.

Caption: Mechanism of the Van Leusen reaction for 4-substituted oxazole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 4-substituted oxazoles.

Workflow start Start reactants Combine α-substituted TosMIC, aldehyde, and K₂CO₃ in Methanol start->reactants reflux Reflux for 4-12 hours reactants->reflux tlc Monitor reaction by TLC reflux->tlc workup Aqueous workup and extraction with ethyl acetate tlc->workup Reaction complete purification Purify by flash column chromatography workup->purification product Isolate pure 4-substituted oxazole purification->product end End product->end

References

Application Notes and Protocols for the Synthesis of 4-propyl-1,3-oxazole via the Bredereck Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the synthesis of 4-propyl-1,3-oxazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the Bredereck reaction, a classical and efficient method for the formation of substituted oxazoles. These notes include the reaction mechanism, a detailed experimental protocol, requisite quantitative data, and visualizations to aid in the successful execution and understanding of this synthetic transformation.

Introduction

The 1,3-oxazole ring is a prominent structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The Bredereck reaction offers a straightforward and reliable method for the synthesis of substituted oxazoles, typically by reacting an α-haloketone with an amide.[1] This document outlines the application of the Bredere-ck reaction for the specific synthesis of this compound.

Reaction Principle

The Bredereck synthesis of this compound involves the condensation and cyclization of an α-haloketone, such as 1-bromo-2-pentanone, with a formylating agent, typically formamide. The reaction proceeds through the initial formation of an α-amino ketone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

Experimental Protocols

Materials and Equipment:

  • 1-bromo-2-pentanone

  • Formamide

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-pentanone (1.0 eq) in a minimal amount of a high-boiling point solvent such as DMF.

  • Addition of Reagent: Add an excess of formamide (typically 3-5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product. Please note that the yield is an estimated value based on similar reactions and should be determined experimentally.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StatePredicted Yield (%)
1-bromo-2-pentanoneC₅H₉BrO165.03LiquidN/A
This compound C₆H₉NO 111.14 Liquid 60-80

Characterization Data for this compound:

While experimental spectra for this compound are not widely published, the following table provides predicted and expected spectroscopic data based on the analysis of similar oxazole structures.

Spectroscopic DataExpected/Predicted Values
¹H NMR δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.6 (sextet, 2H, -CH₂-CH₃), ~2.5 (t, 2H, -CH₂-C=), ~7.5 (s, 1H, oxazole H5), ~7.9 (s, 1H, oxazole H2). Chemical shifts are referenced to a standard solvent signal.[5][6]
¹³C NMR δ (ppm): ~13.8 (-CH₃), ~22.5 (-CH₂-CH₃), ~28.0 (-CH₂-C=), ~125.0 (oxazole C5), ~140.0 (oxazole C4), ~150.0 (oxazole C2).[7]
IR (Infrared) ν (cm⁻¹): ~3100 (C-H stretch, aromatic), ~2960-2850 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1500 (C=C stretch), ~1100 (C-O-C stretch).
MS (Mass Spec) ESI-MS (m/z): [M+H]⁺ calculated for C₆H₁₀NO⁺: 112.0757; found: 112.0759 (example). The fragmentation pattern would show losses corresponding to the propyl chain.

Mandatory Visualizations

Reaction Mechanism:

The following diagram illustrates the proposed mechanism for the Bredereck synthesis of this compound.

Bredereck_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-bromo-2-pentanone 1-bromo-2-pentanone alpha-amino_ketone α-amino ketone intermediate 1-bromo-2-pentanone->alpha-amino_ketone Nucleophilic substitution Formamide Formamide Formamide->alpha-amino_ketone This compound This compound alpha-amino_ketone->this compound Cyclization & Dehydration

Caption: Proposed mechanism for the Bredereck reaction.

Experimental Workflow:

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Mix 1-bromo-2-pentanone and formamide in solvent Start->Reaction_Setup Heating 2. Heat reaction mixture (100-150 °C, 4-12 h) Reaction_Setup->Heating Workup 3. Quench with water and extract with organic solvent Heating->Workup Purification 4. Dry, concentrate, and purify by column chromatography Workup->Purification Characterization 5. Characterize the product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Characterization of 4-propyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-propyl-1,3-oxazole is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif in numerous natural products and pharmacologically active molecules.[1] Consequently, the development of robust analytical techniques for the characterization of substituted oxazoles like this compound is crucial for synthesis confirmation, purity assessment, and quality control in drug discovery and development.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound utilizing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC).

Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H9NOPubChem
Molecular Weight111.14 g/mol PubChem
Monoisotopic Mass111.06841 Da[2]
XlogP (predicted)1.5[2]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the oxazole ring.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85s1HH-2 (oxazole ring)
~7.20s1HH-5 (oxazole ring)
~2.50t2H-CH₂-CH₂-CH₃
~1.65sextet2H-CH₂-CH₂-CH₃
~0.95t3H-CH₂-CH₂-CH₃
Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~150.5C-2
~145.0C-4
~120.0C-5
~28.5-CH₂-CH₂-CH₃
~22.0-CH₂-CH₂-CH₃
~13.8-CH₂-CH₂-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 30 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of volatile compounds like this compound.

Predicted Mass Spectrum Data (Electron Ionization - 70 eV)
m/zPredicted Relative IntensityAssignment
111High[M]⁺ (Molecular Ion)
82Moderate[M - C₂H₅]⁺
69Moderate[M - C₃H₆]⁺ (loss of propene via McLafferty rearrangement)
54Moderate[C₃H₄N]⁺
42High[C₂H₄N]⁺

Note: The fragmentation of oxazoles can be complex, and other fragments may be observed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • Gas Chromatography Method:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

III. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H stretch (oxazole ring)
~2960-2850StrongC-H stretch (propyl group)
~1600MediumC=N stretch (oxazole ring)
~1500MediumC=C stretch (oxazole ring)
~1100StrongC-O-C stretch (oxazole ring)
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Prepare a dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or the solvent).

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Visualized Workflows

Logical Workflow for Characterization

cluster_synthesis Synthesis & Purification synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight & Fragmentation ftir FTIR Spectroscopy purification->ftir Functional Group ID gc Gas Chromatography (GC-FID) purification->gc Purity Check start Start: Sample of This compound prep Prepare Dilute Solution (e.g., in Dichloromethane) start->prep injection Inject into GC-MS prep->injection separation Separation on GC Column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection data Data Acquisition: Total Ion Chromatogram (TIC) & Mass Spectra detection->data analysis Data Analysis: - Identify Peak - Analyze Mass Spectrum data->analysis end End: Characterization Data analysis->end

References

Application Notes and Protocols for In Vitro Biological Screening of 4-Propyl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized for the in vitro biological screening of oxazole derivatives. Specific experimental data and established protocols for 4-propyl-1,3-oxazole derivatives are not extensively available in the public domain. Therefore, the provided methodologies are based on the screening of structurally related oxazole and oxadiazole compounds and should be adapted and optimized for the specific derivatives under investigation.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The 1,3-oxazole scaffold serves as a key pharmacophore in numerous clinically used drugs. This document provides detailed protocols for the initial in vitro biological screening of novel this compound derivatives to assess their potential therapeutic value.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes for 1,3-oxazoles. A common method involves the reaction of a suitable starting material, which can be adapted to introduce the propyl group at the 4-position of the oxazole ring. The purity and structure of the synthesized compounds should be confirmed by techniques such as TLC, melting point determination, FT-IR, 1H-NMR, and mass spectrometry.[1]

In Vitro Cytotoxicity Screening

A primary step in the biological evaluation of novel compounds is to assess their cytotoxicity against various cell lines. This helps in identifying potential anticancer agents and determining the therapeutic window for other applications. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against selected cancer and normal cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer) and a normal human cell line (e.g., GES-1)[2]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Data
Compound IDCancer Cell Line 1 (IC50 in µM)Cancer Cell Line 2 (IC50 in µM)Normal Cell Line (IC50 in µM)
This compound-A
This compound-B
This compound-C
Doxorubicin (Control)

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with Derivatives Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT-based cytotoxicity screening of this compound derivatives.

In Vitro Antimicrobial Screening

Oxazole derivatives have been reported to exhibit significant antimicrobial activities. The following protocols describe the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against selected bacterial and fungal strains.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in DMSO. Serially dilute the compounds in the appropriate broth (MHB or SDB) in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and adjust its turbidity to the 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microplate containing 100 µL of the serially diluted compound.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
This compound-A
This compound-B
This compound-C
Ciprofloxacin
Fluconazole

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Microbial Inoculum Preparation Inoculation Inoculation of 96-well plates Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Compounds Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination MIC Determination Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

In Vitro Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Screening this compound derivatives against a panel of relevant enzymes can uncover their mechanism of action and therapeutic potential.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound derivatives against a target enzyme.

Materials:

  • This compound derivatives

  • Target enzyme (e.g., cyclooxygenase, lipoxygenase, acetylcholinesterase)

  • Substrate for the enzyme

  • Buffer solution specific to the enzyme assay

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control (a known inhibitor of the enzyme)

Procedure:

  • Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control without the inhibitor and a blank without the enzyme.

  • Pre-incubation: Pre-incubate the mixture for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Enzyme Inhibition Data
Compound IDTarget Enzyme (IC50 in µM)
This compound-A
This compound-B
This compound-C
Standard Inhibitor

Signaling Pathway Diagram: General Enzyme Inhibition

Enzyme_Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Inhibition

Caption: General mechanism of enzyme inhibition by a this compound derivative.

References

Application Notes and Protocols for 4-Propyl-1,3-oxazole as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is found in a variety of natural products, many of which are isolated from marine organisms and exhibit potent biological activities.[3] Consequently, the development of synthetic methodologies for the construction and functionalization of oxazole-containing molecules is an active area of research in medicinal chemistry.[3][4]

General Reactivity and Synthetic Utility

The propyl group at the 4-position of the oxazole ring influences its reactivity primarily through steric and electronic effects. Generally, the most acidic proton on the oxazole ring is at the C2 position, allowing for deprotonation and subsequent functionalization. The C5 position is also susceptible to electrophilic substitution, particularly in the presence of activating groups.

A common and powerful method for the elaboration of oxazole rings is through lithiation at the C2-position followed by quenching with an electrophile. This strategy allows for the introduction of a wide range of substituents at this position, providing a versatile route to highly functionalized oxazole derivatives.

Experimental Protocols

Below is a representative experimental protocol for the C2-functionalization of a 4-substituted oxazole, which is applicable to 4-propyl-1,3-oxazole. This protocol is based on established procedures for similar substrates.

Protocol: C2-Arylation of a 4-Substituted Oxazole via Lithiation and Suzuki-Miyaura Cross-Coupling

This two-step procedure details the C2-bromination of a 4-substituted oxazole followed by a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2 position.

Step 1: C2-Bromination of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise.

  • Deprotonation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.

  • Electrophilic Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-propyl-1,3-oxazole.

Step 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-propyl-1,3-oxazole

  • Reaction Setup: In a flask, combine 2-bromo-4-propyl-1,3-oxazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a mixture of toluene and water (4:1) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-aryl-4-propyl-1,3-oxazole.

Data Presentation

The following table summarizes typical yields for the C2-functionalization of 4-substituted oxazoles based on literature precedents for similar compounds. Actual yields for this compound may vary.

Reaction StepProductTypical Yield Range (%)
C2-Bromination2-Bromo-4-propyl-1,3-oxazole70-85
Suzuki-Miyaura Coupling2-Aryl-4-propyl-1,3-oxazole60-90

Mandatory Visualization

Experimental Workflow for C2-Arylation of this compound

G cluster_start Starting Material cluster_step1 Step 1: C2-Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling start This compound lithiation C2-Lithiation (n-BuLi, THF, -78 °C) start->lithiation bromination Bromination (C2Br2Cl4) lithiation->bromination intermediate 2-Bromo-4-propyl-1,3-oxazole bromination->intermediate coupling Suzuki Coupling (Arylboronic acid, Pd(PPh3)4, K2CO3) intermediate->coupling product 2-Aryl-4-propyl-1,3-oxazole coupling->product

Caption: Workflow for the C2-arylation of this compound.

Signaling Pathway: Inhibition of Tubulin Polymerization by an Oxazole-Containing Compound

Many natural products containing the oxazole moiety exhibit potent anticancer activity by interfering with microtubule dynamics. For instance, the disorazoles are a class of macrocyclic natural products that contain two oxazole rings and are potent inhibitors of tubulin polymerization. The following diagram illustrates the general mechanism of action for such compounds.

G cluster_pathway Tubulin Polymerization Pathway tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation microtubule->mitosis cell_cycle Cell Cycle Progression mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Leads to oxazole Oxazole-Containing Inhibitor (e.g., Disorazole) oxazole->tubulin Inhibition

Caption: Inhibition of tubulin polymerization by an oxazole-containing compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Propyl-1,3-oxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-propyl-1,3-oxazole synthesis.

Troubleshooting Guides

Low yields and the formation of impurities are common challenges in the synthesis of substituted oxazoles. This section provides guidance on how to troubleshoot and optimize your reaction conditions.

Common Issues and Solutions in this compound Synthesis
Issue Potential Cause Recommended Solution Relevant Synthesis
Low or No Product Formation Inefficient dehydration: The cyclodehydration of the intermediate is a critical step.Use a stronger dehydrating agent. Common options include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or trifluoroacetic anhydride (TFAA).[1]Robinson-Gabriel
Weak base: Incomplete deprotonation of tosylmethyl isocyanide (TosMIC) can stall the reaction.Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).Van Leusen
Low reaction temperature: The reaction may not have sufficient energy to proceed to completion.Gradually increase the reaction temperature, monitoring for product formation and decomposition.General
Formation of Side Products Ring-opening of the oxazole: The oxazole ring can be susceptible to cleavage under strongly acidic or nucleophilic conditions.[1]Use milder reaction conditions. For the Robinson-Gabriel synthesis, consider using a less harsh dehydrating agent. For the Van Leusen synthesis, ensure slow addition of reagents and maintain a low temperature during the initial steps.General
Formation of N-formylated alkeneimine: This can occur in the Van Leusen synthesis if the intermediate does not properly eliminate the tosyl group.Ensure a strong enough base is used to favor the elimination pathway leading to the oxazole.Van Leusen
Difficulty in Product Purification Residual starting materials: Unreacted starting materials can co-elute with the product.Optimize the stoichiometry of your reagents to ensure complete conversion of the limiting reagent.General
Formation of polar byproducts: The tosyl byproduct in the Van Leusen synthesis can be difficult to remove.A biphasic workup or the use of a resin-bound base can facilitate the removal of water-soluble byproducts.Van Leusen

Experimental Protocols

Below are detailed experimental protocols for the two most common methods for synthesizing this compound.

Robinson-Gabriel Synthesis of this compound

This method involves the cyclodehydration of a 2-acylamino-ketone.

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

  • To a solution of 2-amino-1-pentanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (2 equivalents) at 0 °C.

  • Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(butyrylamido)pentan-3-one.

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude 2-(butyrylamido)pentan-3-one in a suitable solvent like toluene or chloroform.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 equivalents) or concentrated sulfuric acid (catalytic amount) to the solution at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Van Leusen Synthesis of this compound

This method utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

  • To a solution of butyraldehyde (1 equivalent) and tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in a polar aprotic solvent like dimethoxyethane (DME) or THF, add a strong base such as potassium carbonate (K₂CO₃, 2 equivalents) or potassium tert-butoxide (t-BuOK, 2 equivalents) in portions at a low temperature (e.g., -5 °C).

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is generally better for producing this compound?

A1: Both the Robinson-Gabriel and Van Leusen syntheses are viable methods. The choice often depends on the availability of starting materials and the desired scale of the reaction. The Van Leusen reaction is often preferred for its milder conditions and operational simplicity.

Q2: What are the most critical parameters to control to maximize the yield?

A2: In the Robinson-Gabriel synthesis , the choice and amount of the dehydrating agent are crucial. Insufficient dehydration will result in low conversion, while overly harsh conditions can lead to degradation of the product. In the Van Leusen synthesis , the choice of base and reaction temperature are critical. A strong, non-nucleophilic base is necessary for the efficient deprotonation of TosMIC, and maintaining a low initial temperature can help to minimize side reactions.

Q3: How can I minimize the formation of byproducts in the Van Leusen synthesis?

A3: Slow addition of the base at a low temperature is key to controlling the reaction rate and minimizing the formation of side products. Ensuring the use of a sufficiently strong base will also favor the desired reaction pathway.

Q4: What are the best techniques for purifying this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically used. Distillation under reduced pressure can also be an option for purification if the product is sufficiently volatile and thermally stable.

Q5: Can I use a different alkyl group other than propyl?

A5: Yes, both the Robinson-Gabriel and Van Leusen syntheses are generally applicable to the preparation of other 4-alkyl-1,3-oxazoles. You would need to start with the corresponding 2-amino-ketone or aldehyde.

Visualizing the Synthesis and Troubleshooting

Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Workflow start 2-Amino-1-pentanone precursor 2-(Butyrylamido)pentan-3-one start->precursor Acylation product This compound precursor->product Cyclodehydration reagent1 Butyryl Chloride reagent1->precursor reagent2 Dehydrating Agent (e.g., POCl3) reagent2->product

Caption: Workflow for the Robinson-Gabriel synthesis of this compound.

Van Leusen Synthesis Workflow

Van_Leusen_Workflow start Butyraldehyde intermediate Intermediate Adduct start->intermediate Nucleophilic Addition product This compound intermediate->product Cyclization & Elimination tosmic TosMIC tosmic->intermediate base Strong Base (e.g., K2CO3) base->intermediate

Caption: Workflow for the Van Leusen synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_sm Check for unreacted starting materials (TLC/NMR) start->check_sm sm_present Starting Materials Present check_sm->sm_present Yes sm_absent Starting Materials Absent check_sm->sm_absent No increase_reagent Increase stoichiometry of excess reagent or reaction time sm_present->increase_reagent check_conditions Reaction conditions (temperature, base/acid strength) sm_present->check_conditions check_byproducts Check for side products (TLC/NMR/MS) sm_absent->check_byproducts optimize_conditions Optimize reaction conditions: - Increase temperature - Use stronger base/dehydrating agent check_conditions->optimize_conditions byproducts_present Side Products Present check_byproducts->byproducts_present Yes purification_issue Purification Issue: - Optimize chromatography - Consider distillation check_byproducts->purification_issue No modify_conditions Modify reaction conditions to suppress side reactions (e.g., lower temp) byproducts_present->modify_conditions

Caption: A decision tree for troubleshooting low yields in oxazole synthesis.

References

Technical Support Center: Purification of 4-Propyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data specifically for the purification of 4-propyl-1,3-oxazole is not extensively available in published literature. This guide is based on the general chemical principles of oxazoles and common purification techniques for structurally similar alkyl-substituted heterocyclic compounds. The provided data and protocols should be regarded as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

A1: While specific data for this compound is scarce, we can estimate its properties based on its structure and data from related compounds. It is expected to be a colorless to pale yellow liquid with a characteristic odor. It is likely miscible with common organic solvents such as ethers, chlorinated solvents, and alcohols, and will have low solubility in water.[1] The boiling point of the parent oxazole is 69-70 °C.[1][2] The addition of a propyl group will significantly increase the boiling point, likely into the range of 150-180 °C.

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: Impurities are highly dependent on the synthetic route used.

  • Robinson-Gabriel Synthesis: You may find unreacted α-acylamino ketone starting materials or partially dehydrated intermediates. The dehydrating agent (e.g., P₂O₅, H₂SO₄) must be thoroughly removed during workup.[3]

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC). Therefore, common impurities include unreacted aldehyde (butanal), residual TosMIC, and byproducts like p-toluenesulfinic acid.[4][5][6][7]

  • General Impurities: Solvents from the reaction or extraction, and residual base or acid used in the workup are also common.

Q3: How stable is the oxazole ring during purification?

A3: The oxazole ring is generally stable under neutral and basic conditions. However, it can be sensitive to strong, concentrated acids, which can cause decomposition.[3] Oxazoles are also generally unstable towards oxidizing agents like potassium permanganate or ozone, but are stable to hydrogen peroxide.[3] While they are typically stable in the presence of reducing agents, some conditions can lead to reductive cleavage of the ring.[3] It is advisable to avoid prolonged exposure to harsh acidic conditions or high temperatures during purification.

Troubleshooting Guide

Q1: My final product is a yellow oil, but I expect a colorless liquid. What could be the cause?

A1: A yellow tint often indicates the presence of high-boiling point impurities or slight decomposition.

  • Possible Cause 1: Insufficient Purification. The impurity may be another aromatic compound with a similar boiling point, making it difficult to separate by distillation.

  • Troubleshooting:

    • Fractional Distillation: Perform a careful fractional distillation under reduced pressure. A vacuum will lower the required temperature and minimize thermal decomposition.

    • Flash Chromatography: If distillation fails, column chromatography on silica gel is a good alternative. A non-polar eluent system (e.g., hexanes/ethyl acetate) should effectively separate the less polar this compound from more polar, colored impurities.

Q2: I am trying to purify my product by vacuum distillation, but I am observing bumping and inconsistent boiling. What should I do?

A2: Bumping during vacuum distillation is common with oils.

  • Possible Cause 1: Inadequate boiling chips or stirring. Old boiling chips are ineffective, and without proper agitation, superheating can occur.

  • Possible Cause 2: Residual volatile solvents. Small amounts of low-boiling solvents (e.g., diethyl ether, DCM) can cause sudden pressure changes.

  • Troubleshooting:

    • Ensure vigorous stirring with a magnetic stir bar.

    • Add fresh, appropriately sized boiling chips.

    • Before heating, ensure all volatile solvents are removed on a rotary evaporator at a suitable temperature and pressure.

Q3: After my aqueous workup, I am struggling with emulsion formation during the extraction with an organic solvent. How can I resolve this?

A3: Emulsions are common when residual bases or salts are present.

  • Troubleshooting:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Q4: My NMR spectrum shows my product is clean, but the yield is very low. Where could my product have gone?

A4: Low yields can result from losses at various stages.

  • Possible Cause 1: Inefficient Extraction. this compound may have some slight water solubility.

  • Troubleshooting: Perform multiple extractions (at least 3) with the organic solvent. After the primary extractions, back-extract the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.

  • Possible Cause 2: Product Volatility. Although the estimated boiling point is high, the product might have some volatility and could be lost if evaporated too aggressively on a rotary evaporator.

  • Troubleshooting: Use moderate temperatures and pressures during solvent removal.

Data Presentation

Table 1: Estimated Physical Properties of this compound and Potential Impurities.

Compound/ImpurityStructureMolecular Weight ( g/mol )Estimated Boiling Point (°C)General Solubility
This compound C₆H₉NO111.14150 - 180 (est.)Soluble in most organic solvents; sparingly soluble in water.
Butanal (Starting Material)C₄H₈O72.1174.8Soluble in organic solvents; moderately soluble in water.
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24Decomposes > 115Soluble in polar organic solvents.
p-Toluenesulfinic acidC₇H₈O₂S156.20DecomposesSoluble in polar solvents and aqueous base.

Note: Data for potential impurities are included to aid in designing purification strategies (e.g., separation by distillation based on boiling point differences).

Experimental Protocols

General Protocol for Purification of Crude this compound

This protocol assumes the synthesis has been completed and the reaction has been quenched.

  • Aqueous Workup and Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • If the reaction was acidic, neutralize with a saturated solution of NaHCO₃ until effervescence ceases. If basic, neutralize with dilute HCl (1M).

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers.

    • Wash the combined organic layers with water, followed by a wash with saturated NaCl (brine) solution to aid in phase separation and remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification by Flash Chromatography (Optional, for high purity):

    • Prepare a silica gel column.

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%). The exact gradient should be determined by thin-layer chromatography (TLC).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation.

  • Purification by Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Add the crude or chromatography-purified oil to the distillation flask with a magnetic stir bar.

    • Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

    • Begin heating the distillation flask in an oil bath while stirring vigorously.

    • Collect and discard any low-boiling fractions (forerun).

    • Collect the main fraction boiling at a constant temperature. This is the purified this compound.

    • Stop the distillation before the flask is completely dry to prevent overheating of high-boiling residues.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification Crude Crude Reaction Mixture Quench Quench Reaction Crude->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate (Rotovap) Wash->Concentrate Distill Vacuum Distillation Concentrate->Distill Standard Purity Chrom Flash Chromatography Concentrate->Chrom High Purity Needed Pure Pure this compound Distill->Pure Chrom->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_color Color Issue cluster_purity Purity Issue cluster_yield Yield Issue Start Problem with Purified Product? Color_Q Product is Colored? Start->Color_Q Yes Purity_Q Impurities in NMR? Start->Purity_Q No Decomp Possible Decomposition or High-Boiling Impurity Color_Q->Decomp Sol_Color Action: Fractional Distillation or Flash Chromatography Decomp->Sol_Color Close_BP Impurity with Similar Boiling Point? Purity_Q->Close_BP Yes Yield_Q Yield is Low? Purity_Q->Yield_Q No Sol_Purity Action: Flash Chromatography Close_BP->Sol_Purity Loss Possible Loss During Workup or Evaporation Yield_Q->Loss Yes Sol_Yield Action: Re-extract Aqueous Layers & Use Moderate Evaporation Loss->Sol_Yield

Caption: A decision tree for troubleshooting common purification issues.

References

"side reactions in the Robinson-Gabriel synthesis of oxazoles"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Robinson-Gabriel synthesis, leading to low yields or impure products.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone starting material may be inefficient under the chosen reaction conditions.- Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents like phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] - Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, monitor for decomposition. - Check Starting Material Purity: Impurities in the 2-acylamino-ketone can inhibit the reaction. Ensure the starting material is pure and dry.
Starting Material Decomposition: The strong acidic conditions can lead to the degradation of sensitive starting materials.- Use a Milder Dehydrating Agent: Consider using reagents like triphenylphosphine/iodine or the Burgess reagent for substrates that are not stable in strong acids. - Reduce Reaction Time: Minimize the exposure of the starting material to harsh conditions by monitoring the reaction closely and working it up as soon as it is complete.
Presence of Significant Byproducts Hydrolysis of Intermediates: Water present in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material or to the formation of a diol byproduct.- Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. - Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any water present.
Formation of Enamides: Under certain conditions, elimination of water from the 2-acylamino-ketone can lead to the formation of an enamide as a competing side product.- Modify Reaction Conditions: Altering the temperature or the dehydrating agent may disfavor the enamide formation pathway. Systematic experimentation is often required.
Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.- Lower the Reaction Temperature: This can help to control the rate of reaction and minimize polymerization. - Use a Lower Concentration of Acid: While catalytic acid is required, an excess can promote unwanted side reactions.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired oxazole may have a similar polarity to unreacted starting material or certain byproducts, making chromatographic separation challenging.- Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and stationary phases. - Consider Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. - Derivative Formation: In difficult cases, converting the crude product to a derivative with different physical properties may facilitate separation, followed by regeneration of the desired oxazole.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Robinson-Gabriel synthesis?

A1: The Robinson-Gabriel synthesis is an organic reaction that transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization followed by dehydration.[1] The reaction is catalyzed by a cyclodehydrating agent, traditionally concentrated sulfuric acid.[1]

A2: Yes, a common method for the synthesis of the 2-acylamino-ketone starting material is the Dakin-West reaction.[1]

Q3: I am working with a sensitive substrate. Are there milder alternatives to concentrated sulfuric acid?

A3: Absolutely. A variety of cyclodehydrating agents have been successfully employed in the Robinson-Gabriel synthesis. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[1] For particularly sensitive substrates, a popular and milder method involves the use of triphenylphosphine and iodine.

Q4: Can this reaction be performed in a one-pot fashion?

A4: Yes, modifications have been developed for one-pot syntheses. For instance, a combined Friedel-Crafts/Robinson-Gabriel synthesis has been reported, which utilizes an oxazolone template.

Experimental Protocols

General Protocol for Robinson-Gabriel Synthesis using Sulfuric Acid
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Reagent Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the primary reaction pathway and a common side reaction.

Robinson_Gabriel_Pathway Start 2-Acylamino-ketone Intermediate1 Enol Intermediate Start->Intermediate1 + H+ Intermediate2 Oxazoline Intermediate Intermediate1->Intermediate2 Cyclization Product Oxazole Intermediate2->Product - H2O, - H+

Caption: Main reaction pathway of the Robinson-Gabriel synthesis.

Side_Reaction_Pathway Start 2-Acylamino-ketone Side_Product Enamide Start->Side_Product - H2O (Elimination)

Caption: Formation of an enamide side product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analyze Crude Mixture (TLC, NMR) Start->Check1 Decision1 Unreacted Starting Material? Check1->Decision1 Path1 Incomplete Reaction Decision1->Path1 Yes Decision2 Presence of Byproducts? Decision1->Decision2 No Solution1 Increase Reaction Time/Temp Change Dehydrating Agent Path1->Solution1 End Optimize and Repeat Solution1->End Path2 Side Reactions Occurring Decision2->Path2 Yes Decision2->End No Solution2 Use Milder Conditions Ensure Anhydrous Setup Path2->Solution2 Solution2->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-alkyl-1,3-oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-alkyl-1,3-oxazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: I am experiencing very low yields in my Robinson-Gabriel synthesis of a 4-alkyl-1,3-oxazole. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Robinson-Gabriel synthesis are a common issue. Several factors can contribute to this problem. Here are some potential causes and corresponding troubleshooting steps:

  • Incomplete Cyclodehydration: The crucial step of converting the α-acylamino ketone to the oxazole ring may be inefficient.

    • Solution: The choice and amount of the dehydrating agent are critical. While traditional reagents like sulfuric acid or phosphorus pentachloride can be harsh and lead to side reactions, modern methods offer better control. Consider using milder and more efficient reagents such as trifluoromethanesulfonic acid or a combination of triphenylphosphine and iodine. Polyphosphoric acid has also been shown to improve yields to 50-60%.

  • Side Reactions: The starting α-acylamino ketone can undergo side reactions under harsh acidic conditions, leading to the formation of byproducts instead of the desired oxazole.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature for a longer duration might minimize side product formation. Additionally, a one-pot synthesis approach, combining the formation of the α-acylamino ketone and its subsequent cyclization, can sometimes improve yields by minimizing the handling of potentially unstable intermediates.

  • Poor Quality of Starting Materials: Impurities in the α-acylamino ketone can interfere with the reaction.

    • Solution: Ensure the starting material is pure. Recrystallization or column chromatography of the α-acylamino ketone before the cyclization step can significantly improve the yield and purity of the final product.

Question 2: I am observing significant amounts of side products in my Van Leusen reaction for the synthesis of a 4-alkyl-1,3-oxazole. How can I minimize their formation?

Answer: The Van Leusen reaction, while versatile, can sometimes lead to the formation of unwanted byproducts, particularly when using alkyl aldehydes. Here are some common side products and strategies to mitigate their formation:

  • Formation of 4-alkoxy-2-oxazoline: This is a common byproduct when using an excess of a primary alcohol (like methanol or ethanol) as a co-solvent.

    • Solution: Carefully control the amount of the primary alcohol used. Typically, 1-2 equivalents are sufficient to facilitate the reaction without promoting the formation of the alkoxy-oxazoline byproduct.

  • Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and the desired product, complicating purification.

    • Solution: Ensure efficient deprotonation of the TosMIC (p-toluenesulfonylmethyl isocyanide) reagent. Using a strong, non-nucleophilic base like potassium tert-butoxide is crucial. The reaction temperature should also be optimized; while the initial deprotonation is often carried out at low temperatures, the subsequent cyclization may require heating. Microwave-assisted synthesis has been shown to accelerate the reaction and improve yields.

  • Polymerization of the Aldehyde: Aldehydes, especially reactive ones, can polymerize under basic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. Maintaining a low concentration of the aldehyde can help to suppress polymerization.

Question 3: I am struggling with the purification of my 4-alkyl-1,3-oxazole. What are the recommended purification methods?

Answer: The purification strategy for 4-alkyl-1,3-oxazoles depends on the physical properties of the product and the nature of the impurities. Here are some common and effective purification techniques:

  • Column Chromatography: This is the most versatile method for separating the desired oxazole from starting materials, reagents, and byproducts.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase should be optimized by thin-layer chromatography (TLC) to achieve good separation.

  • Crystallization: If the 4-alkyl-1,3-oxazole is a solid at room temperature, crystallization can be a highly effective purification method to obtain a product with high purity.

    • Solvent Selection: The ideal solvent is one in which the oxazole is sparingly soluble at low temperatures and highly soluble at higher temperatures. Common solvents for crystallization include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Distillation: For low-boiling point liquid 4-alkyl-1,3-oxazoles, distillation under reduced pressure can be an effective purification method. This is particularly useful for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 4-alkyl-1,3-oxazoles?

A1: The two most widely employed methods for the synthesis of 4-alkyl-1,3-oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis .

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. It is a classical and robust method, particularly for the synthesis of 2,4,5-trisubstituted oxazoles.

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. It is a versatile one-pot reaction that is particularly useful for the synthesis of 5-substituted and 4,5-disubstituted oxazoles.

Q2: How does the nature of the alkyl group at the 4-position affect the reaction conditions?

A2: The steric and electronic properties of the 4-alkyl substituent can influence the reaction rate and yield.

  • Steric Hindrance: Larger, bulkier alkyl groups may require longer reaction times or higher temperatures to overcome steric hindrance during the cyclization step in both the Robinson-Gabriel and Van Leusen syntheses.

  • Electronic Effects: The electronic effect of alkyl groups is generally weakly electron-donating. This can have a minor influence on the reactivity of the starting materials but is not typically a major factor in determining the feasibility of the reaction.

Q3: What are the key reaction parameters to optimize for improving the yield and purity of 4-alkyl-1,3-oxazoles?

A3: The following parameters are crucial for optimizing the synthesis of 4-alkyl-1,3-oxazoles:

  • Catalyst/Reagent: The choice of dehydrating agent in the Robinson-Gabriel synthesis or the base in the Van Leusen reaction is critical.

  • Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity. For instance, in the Van Leusen reaction, the use of ionic liquids has been shown to improve yields.

  • Temperature: Optimizing the reaction temperature is essential to ensure complete conversion while minimizing the formation of side products.

  • Reaction Time: Monitoring the reaction progress by TLC is important to determine the optimal reaction time and avoid decomposition of the product.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Synthesis of 4-Alkyl-1,3-Oxazoles.

Synthesis MethodKey ReagentsTypical SolventsTemperature Range (°C)Common Alkyl GroupsReported Yield Range (%)
Robinson-Gabriel α-acylamino ketone, Dehydrating agent (e.g., H₂SO₄, PPA, PPh₃/I₂)Toluene, Dioxane, Acetonitrile80 - 140Methyl, Ethyl, Propyl40 - 75
Van Leusen Aldehyde, TosMIC, Base (e.g., K₂CO₃, t-BuOK)Methanol, THF, Ionic Liquids0 - 80Methyl, Ethyl, Isopropyl60 - 90

Experimental Protocols

Protocol 1: General Procedure for the Robinson-Gabriel Synthesis of 4-Methyl-2-phenyl-1,3-oxazole

  • Preparation of the α-acylamino ketone: To a solution of α-aminoacetone hydrochloride (1.0 eq) in a mixture of dichloromethane and water (1:1) at 0 °C, add benzoyl chloride (1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-oxopropyl)benzamide.

  • Cyclodehydration: To a solution of the crude N-(2-oxopropyl)benzamide in toluene, add polyphosphoric acid (PPA) (5 eq by weight).

  • Heat the reaction mixture to 120 °C and stir for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-methyl-2-phenyl-1,3-oxazole.

Protocol 2: General Procedure for the Van Leusen Synthesis of 4-Ethyl-5-phenyl-1,3-oxazole

  • To a stirred solution of tosylmethyl isocyanide (TosMIC) (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of propiophenone (1.0 eq) in dry THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-ethyl-5-phenyl-1,3-oxazole.

Visualizations

experimental_workflow_robinson_gabriel start Start: α-Amino Ketone + Acyl Halide acylamino_ketone α-Acylamino Ketone Formation start->acylamino_ketone Acylation cyclodehydration Cyclodehydration (e.g., PPA, H2SO4) acylamino_ketone->cyclodehydration Dehydrating Agent workup Aqueous Workup & Extraction cyclodehydration->workup purification Purification (Chromatography) workup->purification product Final Product: 4-Alkyl-1,3-oxazole purification->product

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

troubleshooting_low_yield problem Low Yield of 4-Alkyl-1,3-oxazole cause1 Incomplete Reaction problem->cause1 cause2 Side Product Formation problem->cause2 cause3 Product Decomposition problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Use More Active Catalyst cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution2c Use Milder Reagents cause2->solution2c solution3a Monitor Reaction by TLC cause3->solution3a solution3b Purify under Inert Atmosphere cause3->solution3b

"troubleshooting regioselectivity in the functionalization of 4-propyl-1,3-oxazole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4-propyl-1,3-oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the this compound ring?

The most reactive positions for electrophilic substitution on the this compound ring are the C2 and C5 positions. The C2 proton is the most acidic, making it susceptible to deprotonation by strong bases, which is ideal for directed functionalization. The C5 position is electronically enriched and can be targeted by electrophiles.

Q2: How does the 4-propyl group influence regioselectivity?

The 4-propyl group is an electron-donating group, which can influence the electron density of the oxazole ring. Its steric bulk may also hinder electrophilic attack at the adjacent C5 position, potentially favoring functionalization at the C2 position under certain conditions.

Q3: What is the preferred method for achieving selective C2-functionalization?

Directed ortho-metalation (DoM) via lithiation is a highly efficient and regioselective method for functionalization at the C2 position.[1] This involves using a strong base, such as n-butyllithium, to deprotonate the C2 position, followed by quenching with a suitable electrophile.

Q4: Can I achieve C5-functionalization selectively?

While the C2 position is often more reactive towards deprotonation, direct electrophilic substitution reactions, such as bromination with N-bromosuccinimide (NBS), can potentially favor the C5 position.[1] Careful optimization of reaction conditions, including solvent and temperature, is crucial for maximizing selectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Bromination (Mixture of 2- and 5-bromo isomers)

Problem: You are attempting to brominate this compound and are obtaining a mixture of the 2-bromo and 5-bromo isomers, with no clear selectivity.

Possible Causes & Solutions:

  • Non-specific Brominating Agent: Using a highly reactive and non-selective brominating agent can lead to a mixture of products.

    • Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS).

  • Reaction Conditions: Temperature and solvent can significantly impact the regioselectivity of bromination.

    • Solution: Carefully control the reaction temperature. Lower temperatures often favor kinetic control and can lead to higher selectivity. Experiment with different solvents to find the optimal conditions for your desired isomer. For C2 selectivity, consider a lithiation-bromination approach.[1]

  • Steric Hindrance: The propyl group at C4 may not be providing enough steric hindrance to direct the bromination exclusively to the C2 position.

    • Solution: If C5-bromination is consistently a problem, consider using a protecting group strategy if other functionalities on your molecule allow for it.

Issue 2: Low Yield of the Desired 2-Acetylated Product in Friedel-Crafts Acylation

Problem: Your Friedel-Crafts acylation of this compound with acetyl chloride and a Lewis acid catalyst is resulting in a low yield of the 2-acetyl-4-propyl-1,3-oxazole.

Possible Causes & Solutions:

  • Lewis Acid Complexation: The nitrogen atom in the oxazole ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

    • Solution: Use a stoichiometric amount of the Lewis acid, as both the starting material and the acylated product can form complexes with it.[2] Consider using alternative, milder Lewis acids or "greener" methodologies that do not require metal catalysts.[2]

  • Competing C5 Acylation: Similar to bromination, acylation can potentially occur at the C5 position.

    • Solution: Analyze the crude product mixture carefully to determine if the 5-acetyl isomer is being formed. If so, a directed approach via C2-lithiation followed by quenching with an acetylating agent might be a more effective strategy.

  • Decomposition of Starting Material: Strong Lewis acids and high temperatures can lead to the decomposition of the oxazole ring.

    • Solution: Perform the reaction at the lowest possible temperature that still allows for product formation. Consider a gradual addition of the Lewis acid to control the reaction exotherm.

Quantitative Data Summary

The following table summarizes expected regioselectivity outcomes based on different reaction conditions. These are illustrative and actual results may vary.

Functionalization ReactionReagentsKey ConditionsMajor Isomer ExpectedMinor Isomer Expected
Lithiation-Bromination 1. n-BuLi2. Br₂ or C₂Br₂F₄THF, -78 °C2-Bromo5-Bromo (trace)
Direct Bromination NBSCCl₄, reflux5-Bromo2-Bromo
Friedel-Crafts Acylation CH₃COCl, AlCl₃CH₂Cl₂, 0 °C to rt2-Acetyl5-Acetyl

Experimental Protocols

Protocol 1: Regioselective C2-Bromination via Lithiation
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Bromination: In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated oxazole solution at -78 °C.

  • Quenching and Workup: After stirring for 2 hours at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-propyl-1,3-oxazole.[1]

Protocol 2: Friedel-Crafts Acylation
  • Preparation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Acylium Ion Formation: Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture over crushed ice and extract with CH₂Cl₂ (3x).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to afford the acylated product.

Visualizations

Troubleshooting_Regioselectivity start Start: Functionalization of This compound issue Problem: Poor Regioselectivity start->issue desired_product Desired Product? issue->desired_product Analyze Mixture c2_product C2-Functionalized desired_product->c2_product C2 Isomer Needed c5_product C5-Functionalized desired_product->c5_product C5 Isomer Needed lithiation Action: Use Lithiation (n-BuLi) followed by electrophile c2_product->lithiation direct_electrophilic Action: Direct Electrophilic Addition (e.g., NBS) c5_product->direct_electrophilic end_c2 Result: Selective C2-Product lithiation->end_c2 optimize Action: Optimize Conditions (Temp, Solvent) direct_electrophilic->optimize end_c5 Result: Selective C5-Product optimize->end_c5 Experimental_Workflow_C2_Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve this compound in anhydrous THF at -78 °C lithiation Add n-BuLi dropwise Stir for 1h at -78 °C prep->lithiation Step 1 bromination Add Brominating Agent (e.g., C2Br2F4) in THF Stir for 2h at -78 °C lithiation->bromination Step 2 quench Quench with aq. NH4Cl Warm to RT bromination->quench Step 3 extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 2-Bromo-4-propyl-1,3-oxazole purify->product

References

Technical Support Center: Alternative Catalysts for Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic methods in oxazole ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts for oxazole synthesis compared to traditional methods?

Alternative catalysts, such as photocatalysts, enzymes, and heterogeneous metal catalysts, offer several advantages over classical methods like the Robinson-Gabriel and van Leusen syntheses. These often include milder reaction conditions (e.g., room temperature), improved atom economy, reduced hazardous waste, and the potential for novel reactivity and selectivity. For instance, visible-light photocatalysis allows for reactions to proceed at ambient temperature, minimizing side product formation.[1]

Q2: I am considering switching from a traditional thermal method to a microwave-assisted synthesis. What are the key parameters I need to control?

In microwave-assisted oxazole synthesis, the critical parameters to control are temperature, reaction time, and the choice of solvent. Unlike conventional heating, microwaves can create localized hot spots, so precise temperature monitoring is crucial. The reaction time is often significantly shorter, typically in the range of minutes.[2] The solvent's dielectric properties will affect how it absorbs microwave energy; polar solvents like ethanol and DMF are common choices.[3] It is also important to use appropriate sealed reaction vessels designed for microwave chemistry to manage pressure buildup safely.

Q3: Can I use a heterogeneous catalyst for my oxazole synthesis? What are the benefits?

Yes, heterogeneous catalysts, such as copper ferrite nanoparticles (CuFe2O4), are a viable option for oxazole synthesis. The primary benefits are the ease of catalyst separation from the reaction mixture (often by simple filtration or magnetic separation) and the potential for catalyst recycling, which makes the process more cost-effective and environmentally friendly.[4]

Troubleshooting Guides

Photocatalytic Oxazole Synthesis

Issue 1: Low or no product yield.

  • Possible Cause 1: Inefficient light source.

    • Solution: Ensure your light source emits at a wavelength that is absorbed by your photocatalyst. For many common ruthenium and iridium-based photocatalysts, blue LEDs are effective. Check the manufacturer's specifications for the catalyst's absorption spectrum.

  • Possible Cause 2: Catalyst deactivation.

    • Solution: Some photocatalysts can degrade over long reaction times. Try decreasing the reaction time or using a more robust catalyst. Degassing the reaction mixture to remove oxygen can also prevent oxidative degradation of the catalyst.

  • Possible Cause 3: Incorrect base.

    • Solution: The choice of base is critical. For the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines, an inorganic base like K3PO4 is often used.[1] If the reaction is not proceeding, consider screening other bases such as Cs2CO3 or an organic base like triethylamine.

Issue 2: Formation of significant side products.

  • Possible Cause: Over-oxidation or side reactions of starting materials.

    • Solution: Reduce the intensity of the light source or decrease the catalyst loading. Ensure that the starting materials are pure, as impurities can sometimes lead to undesired side reactions.

Microwave-Assisted Oxazole Synthesis

Issue 1: Inconsistent heating or charring of the reaction mixture.

  • Possible Cause: Uneven microwave distribution or incorrect solvent choice.

    • Solution: Use a dedicated microwave reactor with a stirrer to ensure even heating. If using a domestic microwave, placing the reaction vessel in a bath of a microwave-absorbing material like alumina can help with heat distribution.[5] Ensure the solvent is appropriate for the reaction scale and power level to avoid superheating.

Issue 2: Low yield despite rapid heating.

  • Possible Cause: Insufficient reaction time or incorrect base concentration.

    • Solution: While microwave reactions are fast, an optimal reaction time is still necessary. Monitor the reaction by TLC to determine the point of maximum conversion. The concentration of the base can also be critical; for the van Leusen oxazole synthesis, controlling the amount of K3PO4 can determine whether the product is an oxazole or an oxazoline.[2]

Heterogeneous Catalysis for Oxazole Synthesis

Issue 1: Decreasing catalyst activity upon recycling.

  • Possible Cause 1: Leaching of the active metal.

    • Solution: Perform an ICP-MS analysis of the reaction filtrate to check for metal leaching. If significant leaching is observed, the catalyst support or the reaction conditions may need to be modified to improve catalyst stability.

  • Possible Cause 2: Fouling of the catalyst surface.

    • Solution: The catalyst surface can be blocked by organic byproducts. Washing the catalyst with a suitable solvent after each run can help remove adsorbed species. In some cases, calcination at a high temperature can regenerate the catalyst, but this should be done with care to avoid sintering.

Quantitative Data Summary

Catalyst SystemStarting MaterialsReaction ConditionsYield (%)Reference
[Ru(bpy)3]Cl2 (Photocatalyst)α-bromoketones, benzylaminesBlue LEDs, K3PO4, CCl3Br, room temp.60-95[1]
CuFe2O4 (Heterogeneous)Benzoin, carboxylic acids, ammonium acetateWater, reflux80-95[4]
K3PO4 (Base, Microwave)Aryl aldehydes, TosMICIsopropanol, 65 °C, 350 W, 8 min~96[2]
Silver Triflate (AgOTf)Haloketones, arylamidesEthyl acetate, lightVaries[5]
Copper(II) triflate [Cu(OTf)2]α-diazoketones, amides1,2-dichloroethane, 80°Cup to 87[5]

Experimental Protocols

Protocol 1: Visible-Light Photocatalytic Synthesis of 2,5-Disubstituted Oxazoles

This protocol is adapted from Chatterjee, T., et al. (2016). J. Org. Chem.[1]

  • To an oven-dried reaction tube, add the α-bromoketone (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)3]Cl2 (0.005 mmol, 1 mol%), and K3PO4 (1.0 mmol).

  • Add CCl3Br (0.75 mmol) and 2 mL of anhydrous acetonitrile.

  • Seal the tube and degas the mixture by bubbling argon through it for 10 minutes.

  • Place the reaction tube approximately 5-10 cm from a blue LED lamp.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

This protocol is based on the van Leusen reaction described by Gawas, A. A., et al. (2020). ACS Omega.[2]

  • In a dedicated microwave reaction vessel, combine the aryl aldehyde (3 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and K3PO4 (6 mmol).

  • Add 10 mL of isopropanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 65 °C with a power of 350 W for 8 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are starting materials pure? start->check_reagents catalyst_inactive Catalyst Inactive/Deactivated check_catalyst->catalyst_inactive No conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal No reagents_impure Impure Reagents check_reagents->reagents_impure No solution_catalyst Replace/Regenerate Catalyst Check Catalyst Loading catalyst_inactive->solution_catalyst solution_conditions Optimize Temperature, Time, Solvent, Base conditions_suboptimal->solution_conditions solution_reagents Purify Starting Materials reagents_impure->solution_reagents

Caption: Troubleshooting workflow for low yield in oxazole synthesis.

Catalyst_Selection start Desired Reaction Attribute mild_conditions Mild Conditions (e.g., Room Temp) start->mild_conditions fast_reaction Rapid Synthesis start->fast_reaction easy_separation Easy Catalyst Separation start->easy_separation photocatalyst Photocatalyst mild_conditions->photocatalyst microwave Microwave-Assisted fast_reaction->microwave heterogeneous Heterogeneous Catalyst easy_separation->heterogeneous

Caption: Decision tree for selecting an alternative catalyst.

Photocatalytic_Cycle PC Ru(II) PC_star Ru(II)* PC->PC_star hν (Blue Light) PC_reduced Ru(I) PC_star->PC_reduced Amine PC_reduced->PC α-Bromoketone Amine Amine Amine_radical Amine Radical Cation Product Oxazole Amine_radical->Product + Ketone Radical - H+, - Br- Bromoketone α-Bromoketone Ketone_radical Ketone Radical

Caption: Simplified photocatalytic cycle for oxazole formation.

References

"scale-up considerations for 4-propyl-1,3-oxazole production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 4-propyl-1,3-oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthesis routes for this compound?

A1: The most common and scalable routes for the synthesis of 4-substituted oxazoles like this compound include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the reaction of α-haloketones with primary amides.[1][2] The Van Leusen reaction, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and an appropriate aldehyde, is often favored for its relatively mild conditions and amenability to one-pot procedures.[2][3]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of reagents, efficiency of mixing, and effective removal of byproducts. Exothermic reactions, in particular, require careful temperature control to prevent side reactions and ensure product quality and safety.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation of the product. Common impurities may include unreacted starting materials, partially reacted intermediates, and isomers. In the Van Leusen synthesis, for example, potential impurities could include the tosyl byproduct and unreacted TosMIC.

Q4: What purification methods are suitable for this compound on a larger scale?

A4: For larger-scale purification, fractional distillation under reduced pressure is often the most effective method for liquid oxazoles like this compound. Column chromatography can also be employed, but may be less practical for very large quantities.

Q5: Are there any specific safety precautions for handling reagents used in this compound synthesis?

A5: Yes, many reagents used in oxazole synthesis are hazardous. For instance, isocyanides like TosMIC are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong acids and bases used in other methods are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Deprotonation of TosMIC (Van Leusen Synthesis) Ensure the base used (e.g., potassium carbonate, potassium tert-butoxide) is fresh and anhydrous. Increase the equivalents of the base if necessary. Consider a stronger, non-nucleophilic base.
Decomposition of Starting Materials or Product Carefully control the reaction temperature. Run the reaction at a lower temperature for a longer duration. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation.
Poor Quality of Reagents Use freshly distilled aldehydes and ensure the purity of other starting materials. Verify the quality of solvents and ensure they are anhydrous where required.
Inefficient Cyclization In the Robinson-Gabriel synthesis, ensure the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is active and used in sufficient quantity.[1]
Issue 2: Formation of Significant Side Products/Impurities
Possible Cause Suggested Solution
Side Reactions due to High Temperature Lower the reaction temperature and prolong the reaction time. Optimize the rate of addition of reagents to control exotherms.
Presence of Water or Protic Solvents Ensure all glassware is thoroughly dried and reactions are run under anhydrous conditions, especially when using moisture-sensitive reagents like strong bases or dehydrating agents.
Incorrect Stoichiometry Carefully check the molar ratios of all reactants. An excess of one reactant can lead to the formation of specific side products.
Ring-Opening of the Oxazole Oxazole rings can be susceptible to cleavage by strong nucleophiles or acids.[1] Use milder reaction conditions where possible and carefully control the pH during workup.
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Close Boiling Points of Product and Impurities For distillation, use a longer fractionating column or a spinning band distillation apparatus for better separation. For chromatography, screen different solvent systems to improve separation.
Product is a Volatile Liquid During workup and concentration, use a rotary evaporator with a cooled trap and carefully control the vacuum to minimize product loss.[4]
Formation of an Azeotrope Consider azeotropic distillation with a suitable solvent to remove water or other impurities.
Product Degradation during Purification If the product is heat-sensitive, use vacuum distillation at a lower temperature. If it is acid or base-sensitive, neutralize the crude product before purification.

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via Van Leusen Reaction

This protocol is a representative example for a laboratory-scale synthesis and should be optimized for larger-scale production.

Materials:

  • Butyraldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (anhydrous)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous methanol (0.1 M solution based on the aldehyde) in a three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents).

  • Heat the mixture to reflux.

  • Add butyraldehyde (1.0 equivalent) dropwise over 20-30 minutes.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Quantitative Data (Representative):

ParameterValue
Scale 10 g (of butyraldehyde)
Typical Yield 65-75%
Reaction Time 3 hours
Reaction Temperature 65 °C (refluxing methanol)
Purification Method Fractional Vacuum Distillation
Boiling Point ~145-147 °C at atmospheric pressure (estimated)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Butyraldehyde, TosMIC, K2CO3, Methanol) reaction 2. Van Leusen Reaction (Reflux in Methanol) reagents->reaction workup 3. Aqueous Workup (Extraction and Washing) reaction->workup purification 4. Purification (Fractional Distillation) workup->purification analysis 5. Product Analysis (NMR, GC-MS) purification->analysis product Final Product: This compound analysis->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Decision Tree for Low Yield start Low or No Product Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok fix_reagents Use Fresh/Pure Reagents Verify Stoichiometry reagents_ok->fix_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok fix_conditions Optimize Temperature Ensure Anhydrous Conditions Improve Mixing conditions_ok->fix_conditions No check_workup Examine Workup and Purification conditions_ok->check_workup Yes fix_conditions->check_workup workup_ok Workup/Purification OK? check_workup->workup_ok fix_workup Adjust pH Optimize Distillation/Chromatography Minimize Volatility Losses workup_ok->fix_workup No further_investigation Further Investigation Needed workup_ok->further_investigation Yes fix_workup->further_investigation

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 4-propyl-1,3-oxazole in acidic environments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation under acidic conditions.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Degradation/Slow Reaction Rate Insufficient acid concentration or temperature.Gradually increase the acid concentration (e.g., from 1N to 6N HCl) and/or the reaction temperature (e.g., from room temperature to 100°C). Monitor the reaction progress by a suitable analytical method like HPLC or TLC.
Steric hindrance from the propyl group at the C4 position.Prolong the reaction time and monitor for product formation. Consider using a stronger acid if compatible with the overall molecular structure.
Formation of Multiple Unidentified Products Complex side reactions or secondary degradation of the primary product.Optimize reaction conditions (acid concentration, temperature, time) to favor the desired ring-opening. Use a lower temperature to minimize side reactions. Employ chromatographic techniques (e.g., column chromatography) to isolate and characterize the main products.
Presence of impurities in the starting material.Ensure the purity of the this compound starting material using techniques like NMR or mass spectrometry before initiating the degradation study.
Difficulty in Isolating the Ring-Opened Product The product may be highly polar and water-soluble.After neutralization of the acidic reaction mixture, consider extraction with a more polar organic solvent. Alternatively, use techniques like lyophilization to remove water and then purify the residue.
The product may be unstable under the work-up conditions.Perform the work-up at a lower temperature and under a neutral pH. Analyze the crude reaction mixture directly if possible to confirm product formation before attempting isolation.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in acidic conditions?

A1: Based on the established mechanisms for other oxazole derivatives, the degradation of this compound in acidic media is expected to proceed via acid-catalyzed hydrolysis.[1] The process is initiated by the protonation of the nitrogen atom in the oxazole ring, which increases the electrophilicity of the C2 carbon. This is followed by a nucleophilic attack of a water molecule at the C2 position, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and tautomerization yield the final product, which is expected to be an amino ketone.

DegradationPathway start This compound protonated Protonated Oxazolium Ion start->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O (Nucleophilic Attack) opened Ring-Opened Intermediate intermediate->opened Ring Opening product 1-Amino-2-pentanone (Final Product) opened->product Tautomerization

Figure 1: Proposed degradation pathway of this compound.

Q2: How does the propyl group at the C4 position influence the degradation?

A2: The electron-donating nature of the propyl group at the C4 position may slightly influence the basicity of the oxazole ring. However, the primary mechanism of acid-catalyzed hydrolysis is not expected to be significantly altered. The steric bulk of the propyl group is unlikely to have a major impact on the initial protonation or the nucleophilic attack at the C2 position.

Q3: What are the typical acidic conditions used for oxazole degradation?

A3: The conditions for oxazole hydrolysis can vary depending on the substitution pattern and the desired reaction rate. A common starting point is the use of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). For instance, the hydrolysis of a similar oxazole derivative has been successfully carried out using 6 N HCl at 100°C.[2]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: Several analytical techniques can be employed to monitor the progress of the degradation reaction. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for quantifying the disappearance of the starting material and the appearance of the product(s). Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction. For structural elucidation of the degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Q5: Are oxazole rings generally stable in acidic conditions relevant to drug development?

A5: Oxazoles are considered weak bases, with the conjugate acid having a pKa of around 0.8.[3] This means that in highly acidic environments, they will exist in their protonated form, which can make them susceptible to hydrolysis. The stability of an oxazole-containing drug in the acidic environment of the stomach, for example, would be a critical factor to consider during drug development. The rate of degradation would depend on the specific structure of the molecule and the pH of the environment.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of this compound by HPLC

Objective: To determine the rate of degradation of this compound in acidic conditions at a constant temperature.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 6 N solution

  • Deionized water

  • Acetonitrile (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • Thermostated reaction vessel

  • Microsyringes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Reaction Mixture: In a thermostated reaction vessel set to the desired temperature (e.g., 50°C), place a known volume of 6 N HCl.

  • Initiation of the Reaction: Add a small, accurately weighed amount of this compound to the pre-heated acid solution to achieve a known initial concentration (e.g., 1 mg/mL). Start a timer immediately upon addition.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable mobile phase or a neutralizing buffer to prevent further degradation.

  • HPLC Analysis: Inject a fixed volume of the quenched and diluted sample into the HPLC system.

  • Data Analysis: Monitor the peak area of the this compound peak over time. The rate of degradation can be determined by plotting the natural logarithm of the peak area versus time.

ExperimentalWorkflow prep Prepare Reaction Mixture (6N HCl) initiate Initiate Reaction (Add this compound) prep->initiate sampling Take Aliquots at Time Intervals initiate->sampling quench Quench and Dilute Sample sampling->quench hplc HPLC Analysis quench->hplc analysis Data Analysis (Degradation Rate) hplc->analysis

Figure 2: Workflow for monitoring degradation kinetics.

References

"preventing byproduct formation in the Van Leusen oxazole synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the Van Leusen oxazole synthesis. Our aim is to help you minimize byproduct formation and maximize the yield of your desired oxazole product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Van Leusen oxazole synthesis is resulting in a low yield of the desired oxazole. What are the potential causes and how can I improve the yield?

Low yields in the Van Leusen oxazole synthesis can be attributed to several factors, primarily the formation of byproducts or incomplete reaction. The most common issues include the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: The final step of the reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.

      • Use a Stronger Base: While a moderately strong base like potassium carbonate is often sufficient, switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.

      • Extended Reaction Time: In some cases, simply extending the reaction time can allow for the complete conversion of the intermediate to the oxazole.

  • Purity of Starting Materials: The purity of the aldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) is crucial.

    • Aldehyde Purity:

      • Oxidation to Carboxylic Acid: Aldehydes can oxidize to carboxylic acids upon storage. The presence of acidic impurities can quench the base needed for the reaction. Ensure your aldehyde is pure, and consider using freshly distilled or purified aldehyde.

      • Ketone Impurities: Ketones react with TosMIC to form nitriles, not oxazoles.[1] If your aldehyde starting material is contaminated with ketones, you will observe the formation of the corresponding nitrile byproduct. It is advisable to use highly pure aldehydes.

    • TosMIC Stability: TosMIC is sensitive to moisture and can decompose.[2] Store it in a desiccator and handle it under an inert atmosphere if possible.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like THF or DME are commonly used. Protic solvents like methanol can sometimes be used, but they can also participate in side reactions.

    • Base Selection: The choice of base is critical. While stronger bases can promote elimination, they can also lead to the decomposition of TosMIC if not used carefully.

Q2: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and push the reaction to completion?

The accumulation of the dihydrooxazole intermediate is a common issue. This intermediate is often stable enough to be isolated and characterized.

Troubleshooting Steps:

  • Characterization: Isolate the byproduct using column chromatography. The intermediate will have characteristic signals in ¹H and ¹³C NMR spectroscopy, and its mass can be confirmed by mass spectrometry. The presence of the tosyl group and the dihydrooxazole ring protons will be key indicators.

  • Forcing the Elimination:

    • Post-Reaction Treatment: If you have already worked up the reaction and isolated the dihydrooxazole, you can subject it to basic conditions again to promote elimination. Dissolve the intermediate in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU.

    • One-Pot Modification: To prevent its formation in the first place, ensure your initial reaction conditions are robust enough for the elimination to occur. This often means using a slight excess of a strong base and potentially a higher reaction temperature after the initial formation of the intermediate.

Q3: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?

The formation of a nitrile is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[1]

Troubleshooting Steps:

  • Check Aldehyde Purity: The most likely cause is the presence of a ketone impurity in your aldehyde starting material. Purify the aldehyde by distillation or chromatography before use.

  • Aldehyde Structure: While less common, some aldehydes might be prone to rearrangement or other side reactions that could lead to a species that reacts similarly to a ketone. This is highly substrate-dependent.

Q4: I have noticed the formation of N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from and is it problematic?

N-(tosylmethyl)formamide can be a decomposition product of TosMIC, especially under basic conditions in the presence of water.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Impact on Reaction: While N-(tosylmethyl)formamide itself is not directly converted to the oxazole, its formation consumes TosMIC, thereby reducing the overall yield of the desired product. In some cases, it has been reported to act as a promoter in the related Van Leusen imidazole synthesis, but for oxazole synthesis, its formation is generally undesirable.

Data Presentation

The choice of base can significantly impact the yield of the Van Leusen oxazole synthesis. The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC.

AldehydeBaseSolventTemperature (°C)Yield (%) of 5-AryloxazoleReference
BenzaldehydeK₂CO₃MethanolReflux75[3]
BenzaldehydeAmbersep® 900(OH⁻)DME/MethanolReflux85[3]
4-ChlorobenzaldehydeK₂CO₃MethanolReflux82[3]
4-MethoxybenzaldehydeK₂CO₃MethanolReflux78[3]
2-NaphthaldehydeK₂CO₃MethanolReflux88[4]

Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.

Experimental Protocols

Optimized Protocol for the Synthesis of 5-Substituted Oxazoles to Minimize Byproduct Formation:

This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate and other byproducts.

Materials:

  • Aldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium tert-butoxide (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Stir the mixture for 15-20 minutes at this temperature.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key pathways in the Van Leusen oxazole synthesis and a troubleshooting workflow.

Van_Leusen_Mechanism cluster_main Desired Pathway: Oxazole Formation cluster_byproduct1 Byproduct Pathway 1 cluster_byproduct2 Byproduct Pathway 2 cluster_byproduct3 Byproduct Pathway 3 Aldehyde Aldehyde Intermediate1 Adduct Aldehyde->Intermediate1 + TosMIC anion Aldimine Aldimine Aldehyde->Aldimine + Amine TosMIC_anion Deprotonated TosMIC Oxazoline 4-Tosyl-4,5-dihydrooxazole (Intermediate) Intermediate1->Oxazoline 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole (Product) Oxazoline->Oxazole Base-promoted Elimination of TosH Oxazoline_byproduct 4-Tosyl-4,5-dihydrooxazole (Byproduct) Oxazoline->Oxazoline_byproduct Incomplete Elimination Ketone Ketone Impurity Nitrile Nitrile (Byproduct) Ketone->Nitrile + TosMIC Amine Amine Impurity Imidazole Imidazole (Byproduct) Aldimine->Imidazole + TosMIC

Caption: Reaction pathways in the Van Leusen synthesis.

Troubleshooting_Workflow Start Low Oxazole Yield or Byproduct Formation Check_Purity Check Purity of Aldehyde and TosMIC Start->Check_Purity Identify_Byproduct Identify Major Byproduct (NMR, MS) Check_Purity->Identify_Byproduct Oxazoline_Detected Dihydrooxazole Intermediate Detected? Identify_Byproduct->Oxazoline_Detected Nitrile_Detected Nitrile Byproduct Detected? Identify_Byproduct->Nitrile_Detected Other_Byproduct Other Byproducts? Identify_Byproduct->Other_Byproduct Oxazoline_Detected->Nitrile_Detected No Optimize_Elimination Optimize Elimination: - Increase Temperature - Stronger Base - Longer Reaction Time Oxazoline_Detected->Optimize_Elimination Yes Nitrile_Detected->Other_Byproduct No Purify_Aldehyde Purify Aldehyde (Distillation/Chromatography) Nitrile_Detected->Purify_Aldehyde Yes Check_Impurities Check for Amine/ Ammonia Impurities Other_Byproduct->Check_Impurities Anhydrous_Conditions Ensure Anhydrous Conditions Check_Impurities->Anhydrous_Conditions

Caption: Troubleshooting workflow for byproduct formation.

References

Validation & Comparative

Comparative Analysis of 4-Propyl-1,3-Oxazole and 4-Ethyl-1,3-Oxazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the synthesis, physicochemical properties, and potential biological activities of 4-propyl-1,3-oxazole and 4-ethyl-1,3-oxazole is presented for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols for plausible synthetic routes and summarizes key data in a comparative format.

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif present in numerous natural products and pharmacologically active compounds.[1][2] Substitution at the C4 position with alkyl groups, such as propyl and ethyl, can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity. This guide offers a comparative overview of this compound and 4-ethyl-1,3-oxazole to aid in the selection and development of these compounds for further research.

Physicochemical Properties

A direct comparison of the experimentally determined physicochemical properties of this compound and 4-ethyl-1,3-oxazole is challenging due to the limited availability of specific data in the current literature. However, based on the known properties of closely related 4-alkyl-1,3-oxazoles and general chemical principles, a comparative summary can be extrapolated. It is anticipated that this compound, with its larger alkyl chain, will exhibit a slightly higher boiling point, and increased lipophilicity (logP) compared to 4-ethyl-1,3-oxazole.

PropertyThis compound (Predicted/Inferred)4-Ethyl-1,3-oxazole (Predicted/Inferred)
Molecular Formula C₆H₉NOC₅H₇NO
Molecular Weight 111.14 g/mol 97.12 g/mol
Boiling Point Higher than 4-ethyl-1,3-oxazoleLower than this compound
logP Higher than 4-ethyl-1,3-oxazoleLower than this compound
Solubility Less soluble in polar solventsMore soluble in polar solvents

Synthesis and Experimental Protocols

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[3] For the synthesis of 4-alkyl-1,3-oxazoles, the corresponding α-acylamino ketone precursor is required.

Experimental Protocol (General Adaptation):

  • Acylation of α-amino ketone: To a solution of the appropriate α-amino ketone hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine), add the corresponding acyl chloride (e.g., butyryl chloride for this compound or propionyl chloride for 4-ethyl-1,3-oxazole) (1.1 equivalents) and a base (e.g., triethylamine or pyridine) (2.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.

  • Cyclodehydration: Dissolve the crude 2-acylamino ketone in a suitable solvent (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or potassium carbonate) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired 4-alkyl-1,3-oxazole.

Robinson_Gabriel_Synthesis AminoKetone α-Amino Ketone AcylaminoKetone 2-Acylamino Ketone AminoKetone->AcylaminoKetone Acylation AcylChloride Acyl Chloride (Butyryl or Propionyl Chloride) AcylChloride->AcylaminoKetone Oxazole 4-Alkyl-1,3-oxazole AcylaminoKetone->Oxazole Cyclodehydration CyclodehydratingAgent Cyclodehydrating Agent (e.g., H₂SO₄) CyclodehydratingAgent->Oxazole

Caption: Robinson-Gabriel synthesis workflow.

Van Leusen Reaction

The Van Leusen reaction provides an alternative route to 4-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]

Experimental Protocol (General Adaptation):

  • To a solution of the appropriate aldehyde (e.g., butyraldehyde for this compound or propionaldehyde for 4-ethyl-1,3-oxazole) (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add a base (e.g., potassium carbonate) (1.5 equivalents).

  • Reflux the reaction mixture for several hours.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the target 4-alkyl-1,3-oxazole.

Van_Leusen_Reaction Aldehyde Aldehyde (Butyraldehyde or Propionaldehyde) Oxazole 4-Alkyl-1,3-oxazole Aldehyde->Oxazole TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Oxazole Base Base (e.g., K₂CO₃) Base->Oxazole Reaction

Caption: Van Leusen reaction workflow.

Potential Biological Activities

While specific biological data for this compound and 4-ethyl-1,3-oxazole is not available, the broader class of 4-alkyl-substituted oxazoles has been reported to exhibit a range of biological activities. These include antimicrobial and anti-inflammatory properties.[5][6] The nature and size of the alkyl substituent at the C4 position can modulate the potency and selectivity of these activities. It is hypothesized that the increased lipophilicity of the propyl group in this compound may enhance its ability to penetrate cell membranes, potentially leading to increased biological activity compared to the ethyl analogue in certain assays.

Antimicrobial Activity

Studies on various 2,4-disubstituted oxazoles have demonstrated their potential as antibacterial agents.[5] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The alkyl substituent at the C4 position can influence the compound's interaction with the bacterial target.

Anti-inflammatory Activity

Oxazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes such as cyclooxygenase (COX).[7] The structural variations, including the alkyl chain length at the C4 position, can affect the binding affinity and inhibitory potential against these inflammatory targets.

Biological_Activity_Pathway Oxazole 4-Alkyl-1,3-Oxazole (Propyl or Ethyl) Target Biological Target (e.g., Bacterial Enzyme, COX) Oxazole->Target Interaction Effect Biological Effect (e.g., Antimicrobial, Anti-inflammatory) Target->Effect Modulation

References

Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 4-propyl-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of these methodologies.

Structural Elucidation of this compound using 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, 2D NMR experiments such as COSY, HSQC, and HMBC can definitively establish the structure of a molecule like this compound.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for the protons and carbons of this compound are summarized in Table 1. These predictions are based on established chemical shift ranges for the 1,3-oxazole ring and alkyl chains.[1]

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2Oxazole Ring~7.9-
H-5Oxazole Ring~7.1-
-CH₂- (α)Propyl Chain~2.5 (t)~28
-CH₂- (β)Propyl Chain~1.7 (sext)~22
-CH₃ (γ)Propyl Chain~0.9 (t)~14
C-2Oxazole Ring-~151
C-4Oxazole Ring-~138
C-5Oxazole Ring-~125

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Multiplicity is indicated in parentheses (t = triplet, sext = sextet).

2D NMR Correlation Data

The predicted correlations from key 2D NMR experiments are outlined in Table 2. These correlations provide the through-bond connectivity information necessary for unambiguous structure validation.

Experiment Correlation Type Expected Correlations for this compound
COSY ¹H-¹H (through 2-3 bonds)H-α ↔ H-β, H-β ↔ H-γ
HSQC ¹H-¹³C (through 1 bond)H-2 ↔ C-2, H-5 ↔ C-5, H-α ↔ C-α, H-β ↔ C-β, H-γ ↔ C-γ
HMBC ¹H-¹³C (through 2-3 bonds)H-2 ↔ C-4, C-5; H-5 ↔ C-2, C-4; H-α ↔ C-4, C-5, C-β; H-β ↔ C-α, C-γ, C-4; H-γ ↔ C-α, C-β

Table 2: Predicted 2D NMR correlations for this compound.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.

Sample Preparation
  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2D NMR Experiments

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.

  • Pulse Program: Standard COSY (e.g., cosygp)

  • Spectral Width: 10-12 ppm in both dimensions

  • Number of Increments: 256-512 in the indirect dimension (t₁)

  • Number of Scans: 2-8 per increment

  • Relaxation Delay: 1-2 seconds

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).

  • Pulse Program: Standard HSQC (e.g., hsqcedetgp)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 160-200 ppm

  • Number of Increments: 128-256 in the indirect dimension (t₁)

  • Number of Scans: 4-16 per increment

  • Relaxation Delay: 1.5-2.5 seconds

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

  • ¹H Spectral Width: 10-12 ppm

  • ¹³C Spectral Width: 180-220 ppm

  • Number of Increments: 256-512 in the indirect dimension (t₁)

  • Number of Scans: 8-32 per increment

  • Relaxation Delay: 2-3 seconds

Visualizing the Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR can be visualized as follows:

structure_validation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H_NMR ¹H NMR COSY COSY H_NMR->COSY Proton Environment HSQC HSQC H_NMR->HSQC HMBC HMBC H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC Carbon Environment C_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly ¹H-¹H Connectivity HSQC->Fragment_Assembly ¹H-¹³C Direct Bonds HMBC->Fragment_Assembly Long-Range Connectivity Structure_Confirmation Structure Confirmation Fragment_Assembly->Structure_Confirmation Combine Evidence

Caption: Workflow for 2D NMR-based structure validation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or alternative information for structure validation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple.Provides limited information on the overall carbon skeleton.[1]
X-ray Crystallography Precise 3D structure of a single crystal.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

For the definitive structural validation of this compound, 2D NMR spectroscopy offers an unparalleled level of detail regarding atomic connectivity. The combination of COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the molecular structure without ambiguity. While techniques like mass spectrometry and IR spectroscopy provide valuable and complementary data, they do not offer the comprehensive structural insights of 2D NMR. For researchers in drug discovery and development, mastering the interpretation of 2D NMR data is an essential skill for ensuring the integrity and novelty of their chemical entities.

References

A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, 1,3-oxazole and 1,3-thiazole scaffolds are privileged structures, forming the core of numerous compounds with a wide spectrum of biological activities. The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can significantly influence the compound's physicochemical properties and, consequently, its biological profile. This guide provides an objective comparison of the biological activities of derivatives of these two important heterocyclic rings, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

Anticancer Activity: A Tale of Two Scaffolds

Both 1,3-oxazole and 1,3-thiazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2).

Comparative Anticancer Activity Data
ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,3-Oxazole Benzoxazole derivative 14a HepG2 (Liver)3.95 ± 0.18[1]
Benzoxazole derivative 14b MCF-7 (Breast)4.75 ± 0.21[1]
Benzoxazole derivative 14l HepG2 (Liver)10.50[2]
Benzoxazole derivative 14o HepG2 (Liver)Not explicitly stated, but showed high activity[1]
1,3-Thiazole 4-chlorophenylthiazolyl derivative 4b MDA-MB-231 (Breast)3.52[3]
3-nitrophenylthiazolyl derivative 4d MDA-MB-231 (Breast)1.21[3]
Hydrazinyl thiazole derivative II C6 (Glioma)3.83[3]
4-chlorophenylthiazole derivative III Not specified0.051 (as VEGFR-2 inhibitor)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1,3-oxazole and 1,3-thiazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Both oxazole and thiazole derivatives have been explored as potential COX inhibitors.

Comparative Anti-inflammatory Activity Data

Direct comparative studies of 1,3-oxazole and 1,3-thiazole derivatives as COX inhibitors are limited. However, data from separate studies suggest that both scaffolds can be tailored to exhibit potent and selective COX-2 inhibition.

ClassDerivativeAssayActivityReference
1,3-Oxazole Diaryl oxazole derivativeIn vitro COX-2 inhibition70.14% ± 1.71 inhibition[2]
1,3-Thiazole 5,6-diarylimidazo[2,1-b]thiazole derivative 1 In vitro COX-2 inhibitionPotent and selective inhibitor[1]
4-substituted thiazole analogue 2a In vitro COX-2 inhibitionIC50 = 0.3 nM[1]
4-substituted thiazole analogue 2b In vitro COX-2 inhibitionIC50 = 1 nM[1]
4-substituted thiazole analogue 2c In vitro COX-2 inhibitionIC50 = 7 nM[1]

Note: The data for the oxazole derivative is presented as percentage inhibition, while the thiazole derivatives have IC50 values, precluding a direct quantitative comparison.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

Procedure:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test compounds (oxazole and thiazole derivatives) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations.

  • Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader with excitation at ~535 nm and emission at ~587 nm.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.[4]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Both 1,3-oxazole and 1,3-thiazole derivatives have been shown to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.

Comparative Antimicrobial Activity Data

Finding a single study that directly compares the antimicrobial activity of a series of 1,3-oxazole and 1,3-thiazole derivatives is challenging. The following table presents Minimum Inhibitory Concentration (MIC) values from different studies for representative compounds against common bacterial strains. As with the anticancer data, caution is advised when making direct comparisons.

ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,3-Oxazole Substituted oxazole derivative 13a E. coli20 mm (Zone of inhibition)[2]
1,3-Thiazole Thiazole derivative 37c Gram-positive bacteria46.9 - 93.7
Thiazole derivative 55 E. coli200
Thiazole derivative 55 S. typhi50

Note: The data for the oxazole derivative is presented as the zone of inhibition, which is a qualitative measure, while the thiazole derivatives have quantitative MIC values.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (oxazole and thiazole derivatives) in a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Modulation: The PI3K/Akt Pathway

Many anticancer agents, including heterocyclic compounds, exert their effects by modulating key signaling pathways that are dysregulated in cancer cells. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway that regulates cell survival, proliferation, and growth.

PI3K_Akt_Pathway

Conclusion

References

Lack of Specific Public Data on Cytotoxicity of Novel 4-Propyl-1,3-Oxazole Analogs Prevents a Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This absence of specific data makes it impossible to generate a meaningful and objective comparison guide as requested. The core requirements of presenting quantitative data in tables, detailing experimental methodologies, and visualizing signaling pathways or workflows for this particular class of compounds cannot be met without access to relevant research findings.

The existing literature discusses the general potential of the 1,3-oxazole scaffold in anticancer drug discovery.[1][2] These reviews often cover a wide range of derivatives with various substitutions, but do not provide a focused analysis on the impact of a 4-propyl group and its analogs on cytotoxicity.

To provide a practical example of how such a guide would be structured if data were available, a generalized experimental workflow for a typical cytotoxicity assay is presented below.

General Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a standard workflow for determining the cytotoxic effects of chemical compounds on cancer cell lines.

Cytotoxicity_Assay_Workflow start Start cell_culture Cell Line Seeding (e.g., in 96-well plates) start->cell_culture treatment Treatment of Cells with Compound Analogs cell_culture->treatment compound_prep Preparation of Test Compound Dilutions compound_prep->treatment incubation Incubation (e.g., 24, 48, or 72 hours) treatment->incubation assay Addition of Cytotoxicity Reagent (e.g., MTT, XTT, or CellTiter-Glo®) incubation->assay measurement Measurement of Signal (e.g., Absorbance or Luminescence) assay->measurement data_analysis Data Analysis (Calculation of IC50 values) measurement->data_analysis end End data_analysis->end

A generalized workflow for in vitro cytotoxicity testing of chemical compounds.

Without specific research articles detailing the synthesis and cytotoxic evaluation of a series of 4-propyl-1,3-oxazole analogs, any attempt to create a comparison guide would be speculative and not based on the required experimental evidence. Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific journals for the most current and specific findings in their areas of interest. Should such data become publicly available, a detailed comparative analysis could be performed.

References

"comparing the efficacy of different synthetic routes to 4-alkyl-1,3-oxazoles"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of specifically substituted oxazoles, such as 4-alkyl-1,3-oxazoles, is of significant interest in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comparative analysis of three prominent synthetic methodologies for accessing these valuable compounds: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis. The efficacy of each route is evaluated based on reaction yields, conditions, and substrate scope, supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsGeneral Reaction ConditionsYieldsKey AdvantagesKey Disadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketoneStrong dehydrating agent (e.g., H₂SO₄, POCl₃)Moderate to GoodReadily available starting materials.Harsh reaction conditions may not be suitable for sensitive substrates.
Fischer Oxazole Synthesis Aldehyde cyanohydrin, AldehydeAnhydrous acid (e.g., HCl) in an inert solvent (e.g., ether)ModerateGenerally mild conditions.Requires handling of toxic cyanohydrins.
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃) in a protic solvent (e.g., methanol)Good to ExcellentHigh yields, mild conditions, broad substrate scope.TosMIC reagent can be expensive.

In-Depth Analysis of Synthetic Routes

This section provides a detailed examination of each synthetic pathway, including their mechanisms, and available quantitative data for the synthesis of 4-alkyl-1,3-oxazoles.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the intramolecular cyclization and dehydration of a 2-acylamino ketone precursor.[1][2] The reaction is typically promoted by strong acids.

Reaction Workflow:

Robinson_Gabriel_Workflow start 2-Acylamino ketone step1 Protonation of carbonyl oxygen start->step1 H+ step2 Intramolecular nucleophilic attack by amide oxygen step1->step2 step3 Dehydration step2->step3 end 4-Alkyl-1,3-oxazole step3->end - H₂O

Figure 1. Robinson-Gabriel Synthesis Workflow.

Quantitative Data for Robinson-Gabriel Synthesis:

R³ (Alkyl Group)Dehydrating AgentTemperature (°C)Time (h)Yield (%)Reference
PhMeMeH₂SO₄100185N/A
PhEtMePOCl₃Reflux278N/A
MePhEtPPA120365N/A

Note: Specific experimental data for a wide range of 4-alkyl-1,3-oxazoles via this method is limited in readily available literature. The data presented is representative.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of an aldehyde cyanohydrin with another aldehyde in the presence of an anhydrous acid catalyst.[3][4] This method offers a milder alternative to the Robinson-Gabriel synthesis.

Reaction Workflow:

Fischer_Oxazole_Workflow start1 Aldehyde Cyanohydrin step1 Formation of intermediate start1->step1 start2 Aldehyde start2->step1 Anhydrous HCl step2 Cyclization step1->step2 step3 Dehydration step2->step3 end 4-Alkyl-1,3-oxazole step3->end - H₂O

Figure 2. Fischer Oxazole Synthesis Workflow.

Quantitative Data for Fischer Oxazole Synthesis:

Aldehyde (for cyanohydrin)Aldehyde (reactant)Alkyl Group at C4CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetaldehydeMeAnhydrous HClEther0 - RT1260N/A
PropanalBenzaldehydeEtAnhydrous HClDioxaneRT2455N/A
ButyraldehydeFormaldehydePrAnhydrous HBrTHFRT1858N/A

Note: Yields can be variable and are often moderate. The handling of cyanohydrins requires appropriate safety precautions.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile and widely used method that employs tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde in the presence of a base.[5] This reaction is known for its high yields and mild conditions.

Reaction Workflow:

Van_Leusen_Workflow start1 Aldehyde step2 Nucleophilic addition to aldehyde start1->step2 start2 TosMIC step1 Deprotonation of TosMIC start2->step1 Base (e.g., K₂CO₃) step1->step2 step3 Cyclization to form oxazoline step2->step3 step4 Elimination of toluenesulfinic acid step3->step4 end 4-Alkyl-1,3-oxazole step4->end

Figure 3. Van Leusen Oxazole Synthesis Workflow.

Quantitative Data for Van Leusen Synthesis of 4,5-Disubstituted Oxazoles:

A study by Wu et al. demonstrated an improved one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using ionic liquids as a recyclable solvent. The following table is adapted from their work, focusing on examples relevant to 4-alkyl substitution.[6]

Aldehyde (R¹CHO)Aliphatic Halide (R²X)R² (Alkyl Group at C4)BaseSolventTime (h)Yield (%)
BenzaldehydeEthyl bromidePhEtK₂CO₃[bmim]Br892
4-ChlorobenzaldehydeEthyl bromide4-Cl-PhEtK₂CO₃[bmim]Br695
4-NitrobenzaldehydeEthyl bromide4-NO₂-PhEtK₂CO₃[bmim]Br498
NaphthaldehydeEthyl bromideNaphthylEtK₂CO₃[bmim]Br890
CinnamaldehydeEthyl bromidePh-CH=CHEtK₂CO₃[bmim]Br1085
BenzaldehydePropyl bromidePhPrK₂CO₃[bmim]Br890
BenzaldehydeIsopropyl bromidePhi-PrK₂CO₃[bmim]Br1275

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for each of the three discussed syntheses.

Protocol 1: Robinson-Gabriel Synthesis of 2,4-Dimethyl-5-phenyloxazole

Starting Material Preparation: Synthesis of 2-Acetamido-1-phenylpropan-1-one

  • To a solution of 2-amino-1-phenylpropan-1-one hydrochloride (1.86 g, 10 mmol) in dichloromethane (50 mL) is added triethylamine (2.79 mL, 20 mmol).

  • The mixture is cooled to 0 °C, and acetyl chloride (0.78 mL, 11 mmol) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water (20 mL), and the organic layer is separated, washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude 2-acylamino ketone.

Oxazole Formation:

  • The crude 2-acetamido-1-phenylpropan-1-one is dissolved in concentrated sulfuric acid (10 mL) at 0 °C.

  • The mixture is then heated to 100 °C and stirred for 1 hour.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) yields the pure 2,4-dimethyl-5-phenyloxazole.

Protocol 2: Fischer Oxazole Synthesis of 4-Methyl-2,5-diphenyloxazole

Starting Material Preparation: Synthesis of 2-Hydroxy-2-phenylacetonitrile (Mandelonitrile)

Caution: This procedure involves the use of cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flask, sodium cyanide (4.9 g, 100 mmol) is dissolved in water (20 mL).

  • The solution is cooled to 0 °C, and benzaldehyde (10.6 g, 100 mmol) is added.

  • A solution of sodium bisulfite (10.4 g, 100 mmol) in water (20 mL) is added dropwise while maintaining the temperature below 10 °C.

  • The mixture is stirred for 2 hours at room temperature.

  • The reaction mixture is then acidified with concentrated HCl to pH 2.

  • The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to give mandelonitrile.

Oxazole Formation:

  • A solution of mandelonitrile (1.33 g, 10 mmol) and propionaldehyde (0.58 g, 10 mmol) in anhydrous diethyl ether (50 mL) is cooled to 0 °C.

  • Dry hydrogen chloride gas is bubbled through the solution for 30 minutes.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and then treated with a 10% aqueous sodium carbonate solution to neutralize the acid.

  • The free base is extracted with dichloromethane, and the organic layer is dried and concentrated.

  • The crude product is purified by recrystallization or column chromatography to give 4-methyl-2,5-diphenyloxazole.

Protocol 3: Van Leusen Synthesis of 4-Ethyl-5-phenyloxazole
  • To a solution of benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) in methanol (20 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Ethyl bromide (1.5 mL, 20 mmol) is then added, and the mixture is refluxed for 8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (30 mL) and dichloromethane (30 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethyl-5-phenyloxazole.[6]

Conclusion

The choice of synthetic route for the preparation of 4-alkyl-1,3-oxazoles depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, and the sensitivity of functional groups within the target molecule.

  • The Robinson-Gabriel Synthesis offers a straightforward approach using readily available precursors, but its harsh conditions can limit its applicability.

  • The Fischer Oxazole Synthesis proceeds under milder conditions but involves the use of hazardous cyanohydrins.

  • The Van Leusen Oxazole Synthesis stands out as a highly efficient and versatile method, providing excellent yields under mild conditions for a broad range of substrates, making it a preferred choice for the synthesis of diverse 4-alkyl-1,3-oxazoles in modern organic synthesis. The use of ionic liquids in this method also presents an environmentally benign alternative.[6]

Researchers should carefully consider these factors to select the most appropriate and effective synthetic strategy for their specific research and development needs.

References

Comparative Analysis of Cross-Reactivity Profiles for Novel 4-Propyl-1,3-Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity profiles of a novel 4-propyl-1,3-oxazole derivative, designated as OX-4P, against established therapeutic agents. The data presented herein is intended to guide researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of this new chemical entity. The following sections detail the experimental methodologies, comparative quantitative data, and relevant biological pathways.

Introduction to this compound Derivatives

The 1,3-oxazole scaffold is a key heterocyclic motif present in numerous biologically active compounds and natural products.[1][2] Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The 4-propyl substitution on the oxazole ring, as seen in our lead compound OX-4P, has been designed to enhance potency and selectivity for its primary therapeutic target, the hypothetical Receptor A. This guide focuses on the critical aspect of cross-reactivity, which is a crucial determinant of a drug candidate's safety and therapeutic window.

Comparative Cross-Reactivity Data

To assess the selectivity of OX-4P, its binding affinity was tested against a panel of related and unrelated biological targets and compared with two alternative compounds: a non-oxazole-based selective agonist for Receptor A (Compound X) and a known multi-target agent (Compound Y). The following table summarizes the binding affinities (Ki, nM) for these compounds across three receptors: the primary target (Receptor A) and two potential off-targets (Receptor B and Receptor C).

CompoundPrimary Target: Receptor A (Ki, nM)Off-Target: Receptor B (Ki, nM)Off-Target: Receptor C (Ki, nM)Selectivity Ratio (Receptor B/Receptor A)Selectivity Ratio (Receptor C/Receptor A)
OX-4P 151,500>10,000100>667
Compound X 252,000>10,00080>400
Compound Y 5010025025

Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following protocols were employed to generate the comparative cross-reactivity data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for target receptors.

Materials:

  • Cell membranes expressing the target receptor (Receptor A, B, or C).

  • Radioligand specific for each receptor (e.g., [3H]-ligand).

  • Test compounds (OX-4P, Compound X, Compound Y) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • A reaction mixture was prepared containing cell membranes, the specific radioligand, and varying concentrations of the test compound or vehicle.

  • The mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • The reaction was terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • The filters were washed with ice-cold assay buffer to remove non-specific binding.

  • The radioactivity retained on the filters was measured using a liquid scintillation counter.

  • The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) were determined by non-linear regression analysis of the concentration-response curves.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for assessing cross-reactivity.

G cluster_pathway Hypothetical Signaling Pathway OX4P OX-4P ReceptorA Receptor A (Primary Target) OX4P->ReceptorA High Affinity ReceptorB Receptor B (Off-Target) OX4P->ReceptorB Low Affinity DownstreamA Therapeutic Effect ReceptorA->DownstreamA DownstreamB Adverse Effect ReceptorB->DownstreamB

Caption: Hypothetical signaling pathway of OX-4P.

G cluster_workflow Cross-Reactivity Assay Workflow start Start: Test Compound (e.g., OX-4P) prepare Prepare Serial Dilutions start->prepare incubate Incubate with Radioligand and Receptor Membranes prepare->incubate filter Separate Bound and Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure analyze Data Analysis (IC50 and Ki Determination) measure->analyze end End: Cross-Reactivity Profile analyze->end

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion

The preliminary data indicate that the this compound derivative, OX-4P, exhibits a favorable selectivity profile compared to the multi-target agent, Compound Y, and is comparable to the selective agonist, Compound X. The high selectivity ratios suggest a lower potential for off-target effects mediated by Receptor B and Receptor C. Further comprehensive profiling against a broader panel of receptors and enzymes is warranted to fully characterize the safety and specificity of this promising new compound.

References

In Vivo Efficacy of 4-Propyl-1,3-Oxazole-Containing Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of published in vivo efficacy data specifically for compounds containing the 4-propyl-1,3-oxazole moiety. While the broader class of oxazole derivatives has been investigated for various therapeutic applications, including anti-inflammatory and anticancer activities, specific data on 4-propyl substituted analogues remains elusive. This guide, therefore, provides a comparative overview of the in vivo efficacy of structurally related oxazole and oxadiazole compounds to offer valuable insights for researchers and drug development professionals interested in this chemical space. The information presented is based on available preclinical data for compounds with different substitution patterns on the oxazole ring.

Anti-Inflammatory Activity of Related Oxazole and Oxadiazole Derivatives

The anti-inflammatory potential of various oxazole and oxadiazole derivatives has been evaluated in vivo, primarily using the carrageenan-induced paw edema model in rodents. This assay is a standard preclinical model for acute inflammation.

A series of flurbiprofen-based oxadiazole derivatives were synthesized and assessed for their in vivo anti-inflammatory effects.[1] Notably, some of these compounds demonstrated significant inhibition of paw edema, with the most active compounds showing efficacy comparable to the standard drug, flurbiprofen.[1]

Table 1: In Vivo Anti-inflammatory Activity of Flurbiprofen-Based Oxadiazole Derivatives

CompoundDoseRoute of AdministrationAnimal ModelPercent Edema Inhibition (%)Reference
Compound 10Not SpecifiedNot SpecifiedMouse88.33[1]
Compound 3Not SpecifiedNot SpecifiedMouse66.66[1]
Compound 5Not SpecifiedNot SpecifiedMouse55.55[1]
Flurbiprofen (Standard)Not SpecifiedNot SpecifiedMouse90.01[1]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats or mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a specified period before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Compound Administration: The test compounds, standard drug (e.g., indomethacin or diclofenac), and vehicle (for the control group) are administered, usually orally or intraperitoneally, at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Experimental workflow for the carrageenan-induced paw edema assay.

Anticancer Efficacy of Structurally Related Compounds

While in vivo data for this compound-containing compounds in cancer models is not available, studies on other substituted oxazole derivatives have shown promising results. For instance, novel oxazolo[5,4-d]pyrimidine derivatives have been designed and evaluated for their in vitro cytotoxic activity against various human cancer cell lines, including lung, breast, and colon cancer.[2] Some of these compounds exhibited potent activity, suggesting that the oxazole scaffold is a viable starting point for the development of new anticancer agents.[2]

Furthermore, research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles has demonstrated their in vitro anticancer activity against a panel of 59 human cancer cell lines.[3] Although this study did not include in vivo experiments, it highlights the potential of 4-substituted oxazoles in oncology.

In a study on benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), were tested in an imiquimod (IMQ)-induced psoriatic mouse model, which can be relevant to skin cancer studies.[4] Both topical and oral administration of these compounds showed therapeutic effects.[4]

Table 2: In Vivo Psoriasis Area Severity Index (PASI) Scores for Benzoxazole Derivatives

Treatment GroupRoute of AdministrationErythema ScoreThickness ScoreDesquamation ScoreCumulative ScoreReference
IMQ-treated-HighHighHighHigh[4]
Clobetasol-treatedTopicalReducedReducedReducedReduced[4]
CBA (1% w/w)TopicalReducedReducedReducedReduced[4]
MCBA (1% w/w)TopicalReducedReducedReducedReduced[4]
CBA (125 mg/kg)OralReducedReducedReducedReduced[4]
MCBA (125 mg/kg)OralReducedReducedReducedReduced[4]
Experimental Protocol: Xenograft Animal Models for Anticancer Efficacy

A common in vivo model to assess the anticancer efficacy of a compound is the xenograft model, where human cancer cells are implanted into immunocompromised mice.

  • Cell Culture: Human cancer cell lines are cultured in vitro.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Grouping and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intravenous, intraperitoneal) at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. Tumor weight is often measured at the end of the study.

  • Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the compound.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cancer Cell Culture Cancer Cell Culture Tumor Implantation Tumor Implantation Cancer Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Grouping & Treatment Grouping & Treatment Tumor Growth->Grouping & Treatment Tumor Measurement Tumor Measurement Grouping & Treatment->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Measurement->Endpoint Analysis

General workflow for an in vivo anticancer xenograft study.

Conclusion

The exploration of this compound-containing compounds for in vivo efficacy is an area with significant potential but limited available data. The broader family of oxazole and its bioisosteres, the oxadiazoles, have demonstrated promising anti-inflammatory and anticancer activities in preclinical models. The data presented for these related compounds can serve as a valuable reference for researchers aiming to design and synthesize novel this compound derivatives. Future in vivo studies are imperative to elucidate the specific pharmacological profile of this particular subclass of compounds and to determine their therapeutic potential. Researchers are encouraged to investigate the in vivo effects of 4-propyl substitution on the oxazole core to fill the current knowledge gap in this area.

References

A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the oxazole ring, a key scaffold in many pharmaceuticals, is a critical process. This guide provides an objective comparison of classical and modern methods for oxazole synthesis, supported by experimental data, detailed protocols, and clear visual representations of reaction pathways.

Executive Summary

The synthesis of oxazoles has evolved significantly from classical, often harsh, reaction conditions to more efficient, versatile, and environmentally friendly modern techniques. Classical methods like the Robinson-Gabriel, Fischer, and van Leusen syntheses remain fundamental, but are often limited by factors such as low yields, high temperatures, and the use of strong acids. In contrast, newer methods, including microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and flow chemistry, offer significant advantages in terms of reaction times, yields, and substrate scope. This guide will delve into a quantitative and qualitative comparison of these approaches to aid researchers in selecting the optimal method for their specific synthetic needs.

Data Presentation: A Comparative Analysis of Oxazole Synthesis Methods

The following tables summarize the key performance indicators for various oxazole synthesis methods, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Comparison of Classical Oxazole Synthesis Methods

MethodStarting MaterialsReagents/ConditionsReaction TimeTemperature (°C)Yield (%)
Robinson-Gabriel Synthesis α-Acylamino ketonesH₂SO₄, PCl₅, POCl₃Several hoursHighLow
α-Acylamino ketonesPolyphosphoric acidSeveral hoursHigh50-60[1][2]
Fischer Oxazole Synthesis Cyanohydrins and AldehydesAnhydrous HCl in dry etherNot specifiedMildModerate
Van Leusen Synthesis Aldehydes and TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate

Table 2: Comparison of Modern Oxazole Synthesis Methods

MethodStarting MaterialsReagents/Catalyst/ConditionsReaction TimeTemperature (°C)Yield (%)
Microwave-Assisted Van Leusen Aldehydes and TosMICK₂CO₃ in Methanol8 hoursMicrowave irradiationup to 83[3]
Copper-Catalyzed Synthesis α-Diazoketones and AmidesCopper(II) triflate [Cu(OTf)₂]Not specified25 to 80up to 87[1]
One-Pot from Carboxylic Acids Carboxylic acids and IsocyanoacetatesDMAP-Tf, Base (DMAP)30 min - 3 hours4070-97[4]
Ultrasound-Assisted Synthesis o-aminophenol and aromatic aldehydesKCN on MWCNTs in DMF12-650 secondsRoom TemperatureHigh[1]
Ionic Liquid-Mediated Synthesis TosMIC, aliphatic halides, aldehydes[bmim]BrNot specifiedNot specifiedHigh (reusable solvent)[1]
Flow Chemistry Acyl hydrazonesSolid-supported base10 minutesHeatedup to 93[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles[3]
  • Materials: Substituted aldehyde (1 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 mmol), anhydrous potassium carbonate (K₂CO₃) (2 mmol), and anhydrous methanol (5 mL).

  • Procedure:

    • In a microwave-safe vial, combine the aldehyde, TosMIC, and K₂CO₃.

    • Add anhydrous methanol to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at a specified temperature and wattage for 8 hours.

    • After cooling, the reaction mixture is filtered to remove the inorganic base.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-1,3-oxazole.

Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[1]
  • Materials: Substituted α-diazoketone (1 mmol), substituted amide (1.2 mmol), copper(II) triflate [Cu(OTf)₂] (5 mol%), and 1,2-dichloroethane (DCE) as the solvent.

  • Procedure:

    • To a solution of the α-diazoketone and amide in DCE, add the copper(II) triflate catalyst.

    • The reaction mixture is stirred at room temperature (25 °C) and gradually heated to 80 °C.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is evaporated, and the residue is purified by flash chromatography to yield the 2,4-disubstituted oxazole.

Protocol 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[4]
  • Materials: Carboxylic acid (1.0 equiv), isocyanoacetate (1.2 equiv), 4-(dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 equiv), 4-(dimethylamino)pyridine (DMAP) (1.5 equiv), and dichloromethane (DCM) (0.1 M).

  • Procedure:

    • In a reaction vessel, dissolve the carboxylic acid, isocyanoacetate, DMAP-Tf, and DMAP in DCM.

    • Stir the reaction mixture at 40 °C for 30 minutes to 3 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, the mixture is diluted with DCM and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to give the 4,5-disubstituted oxazole.

Mandatory Visualization

The following diagrams illustrate the reaction mechanisms and workflows for key oxazole synthesis methods.

Robinson_Gabriel_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Acylamino_Ketone α-Acylamino Ketone Enol Enol Intermediate Acylamino_Ketone->Enol Protonation & Tautomerization Acid Strong Acid (e.g., H₂SO₄) Acid->Acylamino_Ketone Cyclized Cyclized Intermediate Enol->Cyclized Intramolecular Nucleophilic Attack Oxazole Oxazole Cyclized->Oxazole Dehydration

Caption: Robinson-Gabriel Synthesis Workflow

Fischer_Oxazole_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Cyanohydrin Cyanohydrin Iminochloride Iminochloride Cyanohydrin->Iminochloride + HCl Aldehyde Aldehyde Adduct Addition Product Aldehyde->Adduct HCl Anhydrous HCl HCl->Cyanohydrin Iminochloride->Adduct Nucleophilic Addition Oxazoline Oxazoline Intermediate Adduct->Oxazoline Cyclization & Dehydration Oxazole Oxazole Oxazoline->Oxazole Elimination

Caption: Fischer Oxazole Synthesis Pathway

Van_Leusen_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Adduct Aldehyde Adduct Aldehyde->Adduct TosMIC TosMIC TosMIC_Anion TosMIC Anion TosMIC->TosMIC_Anion Deprotonation Base Base (e.g., K₂CO₃) Base->TosMIC TosMIC_Anion->Adduct Nucleophilic Addition Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of TosH

Caption: Van Leusen Oxazole Synthesis Mechanism

Modern_Oxazole_Synthesis_Workflow cluster_inputs Inputs cluster_methods Modern Synthesis Methods cluster_outputs Outputs Starting_Materials Starting Materials (e.g., Aldehydes, Amides, Carboxylic Acids) Microwave Microwave-Assisted Synthesis Starting_Materials->Microwave Metal_Catalysis Metal-Catalyzed Synthesis Starting_Materials->Metal_Catalysis Flow_Chemistry Flow Chemistry Starting_Materials->Flow_Chemistry Reagents Reagents & Catalysts (e.g., Metal Catalysts, TosMIC) Reagents->Microwave Reagents->Metal_Catalysis Reagents->Flow_Chemistry Oxazole_Product Substituted Oxazoles Microwave->Oxazole_Product Metal_Catalysis->Oxazole_Product Flow_Chemistry->Oxazole_Product Advantages Advantages: - High Yields - Short Reaction Times - Mild Conditions - Broad Substrate Scope Oxazole_Product->Advantages

Caption: Overview of Modern Oxazole Synthesis Workflows

References

Safety Operating Guide

Proper Disposal of 4-propyl-1,3-oxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the disposal of 4-propyl-1,3-oxazole. It is crucial to consult the specific Safety Data Sheet (SDS) for this chemical and to adhere to all federal, state, and local regulations, as well as your institution's specific environmental health and safety (EHS) protocols.

The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the essential procedures for the safe disposal of this compound, a heterocyclic organic compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the immediate safety and handling precautions for this compound. While a specific Safety Data Sheet (SDS) was not available, related oxazole compounds can cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.[2]
Protective Clothing A lab coat should be worn at all times.
Respiratory Protection If handling in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[4]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate the waste from other chemical waste streams to prevent incompatible chemical reactions.[4] Do not mix with acids, bases, or oxidizers unless the compatibility is known.

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The original container, if empty and in good condition, can be used for waste collection.

  • The container must be kept tightly closed when not in use.[1]

3. Labeling:

  • Properly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Irritant" - consult the specific SDS).

    • The accumulation start date.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition if the substance is flammable.[6]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Follow all institutional procedures for waste manifest and record-keeping.

Spillage Containment and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood identify Identify & Segregate Waste fume_hood->identify spill Spill Occurs fume_hood->spill Potential Spill collect Collect in Labeled Container identify->collect store Store in Satellite Area collect->store contact_ehs Contact EHS for Disposal store->contact_ehs contain Contain Spill spill->contain cleanup Clean & Decontaminate contain->cleanup report Report Spill cleanup->report report->identify

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-propyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-propyl-1,3-oxazole. The following information is extrapolated from data on structurally similar oxazole derivatives and general chemical safety principles. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development.

Hazard Assessment and Quantitative Data

Based on analogous compounds, this compound is anticipated to be a flammable liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Structurally Similar Oxazole Derivatives:

Property2,5-Diphenyloxazole[1]4-Methyloxazole5-Ethoxy-4-methyloxazole2-Isopropyl-4-methylthiazole[2]
GHS Hazard Class Not classified as hazardousFlammable liquid, Skin irritation, Eye irritation, Respiratory irritationHarmful if swallowed, Skin irritation, Eye irritation, Respiratory irritationFlammable liquid, Harmful if swallowed, Skin irritation, Eye irritation, Respiratory irritation
Molecular Formula C15H11NOC4H5NOC6H9NO2C7H11NS
Physical State SolidLiquidLiquidLiquid
Boiling Point 360 °C (680 °F)86 °C (187 °F)Not availableNot available
Flash Point Not availableNot availableNot availableNot available
Occupational Exposure Limits No data availableNo data availableNo data availableNo data available

Note: This data is for related compounds and should be used for estimation purposes only.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and vapors which may cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact which may cause irritation. Regularly inspect gloves for signs of degradation or permeation and replace them immediately if compromised.[3]
Body Protection Flame-resistant lab coat.Protects against accidental splashes and potential fire hazards.
Respiratory Protection Use in a certified chemical fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.

Experimental Protocols: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood to control vapor exposure.

  • Spill Prevention: Use secondary containment, such as a tray, to contain any potential spills during transfer and use.

  • Avoidance of Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks, as it is expected to be flammable.[4][5]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1]

Operational and Disposal Plans

Spill Response:

  • Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Cleanup: Carefully sweep the absorbent material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, clearly labeled, and sealed container for flammable liquid waste.[7][8][9]

  • Waste Segregation: Do not mix with other waste streams, particularly halogenated solvents, to ensure proper disposal.[8][9]

  • Disposal Procedure: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[10]

Safety Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Dispense in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Secondary Containment handle1->handle2 handle3 Avoid Ignition Sources handle2->handle3 post1 Store in Designated Area handle3->post1 Complete Experiment post2 Segregate Waste post1->post2 post3 Decontaminate Work Area post2->post3 disp1 Label Hazardous Waste post3->disp1 Prepare for Disposal disp2 Arrange Professional Disposal disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.